molecular formula C6H8N2 B12282866 4-Allyl-1H-imidazole CAS No. 50995-98-7

4-Allyl-1H-imidazole

Cat. No.: B12282866
CAS No.: 50995-98-7
M. Wt: 108.14 g/mol
InChI Key: PJCTVLGNVGGVJR-UHFFFAOYSA-N
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Description

4-Allyl-1H-imidazole is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50995-98-7

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

5-prop-2-enyl-1H-imidazole

InChI

InChI=1S/C6H8N2/c1-2-3-6-4-7-5-8-6/h2,4-5H,1,3H2,(H,7,8)

InChI Key

PJCTVLGNVGGVJR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CN=CN1

Origin of Product

United States

Contextualization and Research Landscape of 4 Allyl 1h Imidazole

Significance of Imidazole (B134444) Scaffolds in Contemporary Chemical Science

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal and materials chemistry. sigmaaldrich.comresearchgate.net First synthesized by Heinrich Debus in 1858, this planar and polar molecule is a constituent of essential biological building blocks like the amino acid histidine, the hormone histamine, and the purine (B94841) bases of nucleic acids. nih.govwikipedia.org Its amphoteric nature, allowing it to act as both an acid and a base, along with its ability to form hydrogen bonds and coordinate with metal ions, makes it a privileged structure in drug discovery. wikipedia.org

Imidazole derivatives exhibit a vast spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The presence of the imidazole nucleus is a key feature in numerous commercially successful drugs. researchgate.net Its unique electronic and structural characteristics enable it to interact with a wide variety of biological targets such as enzymes and receptors, often serving as a bioisostere for other functional groups to enhance pharmacokinetic properties. nih.gov The continuous exploration of imidazole-based compounds in medicinal chemistry underscores their immense therapeutic potential. nih.gov In materials science, imidazole derivatives are utilized in the development of ionic liquids, corrosion inhibitors, and functional polymers. researchgate.netresearchgate.net

Role of Allylic Functionality in Molecular Design and Reactivity

The allyl group, characterized by a methylene (B1212753) bridge adjacent to a carbon-carbon double bond, is a versatile functional handle in organic synthesis. Its unique electronic structure allows for a wide range of chemical transformations, making it a valuable component in molecular design. The allylic position is notably reactive and can undergo various reactions such as oxidation, reduction, and substitution.

The presence of an allyl group introduces conformational flexibility and provides a site for further functionalization, which is crucial in the design of complex molecules and bioactive compounds. For instance, the allylic C-H bond can be selectively functionalized, enabling the direct introduction of various substituents. This reactivity is harnessed in the synthesis of natural products and pharmaceuticals. Moreover, the double bond of the allyl group can participate in cycloaddition reactions and metathesis, further expanding its synthetic utility. In materials science, allylated compounds are often used as monomers for polymerization, leading to materials with tailored properties. researchgate.net

Historical Development and Current Trajectories in 4-Allyl-1H-imidazole Research

While the synthesis of the parent imidazole ring dates back to the 19th century, the specific exploration of this compound is a more recent endeavor. baranlab.org Early research on substituted imidazoles was largely focused on understanding their fundamental chemical properties and reactivity. The development of synthetic methods for regioselective substitution on the imidazole ring has been a significant area of research, with various strategies emerging over the years. organic-chemistry.org

Current research trajectories for compounds like this compound are increasingly directed towards specific applications, driven by the combined properties of the imidazole core and the allyl functionality. One major focus is in medicinal chemistry, where the imidazole moiety provides a scaffold for interacting with biological targets, and the allyl group serves as a reactive handle for covalent modification of enzymes or as a point for metabolic transformation. Recent studies have explored the use of N-allyl imidazole derivatives in the development of anticancer agents, where they can induce DNA damage. nih.gov

In the field of materials science, research is exploring the polymerization of allyl-substituted imidazoles to create functional polymers. researchgate.net These polymers may find applications as luminescent materials, heat-resistant materials, or as components in smart materials and drug delivery systems. researchgate.net The synthesis of N-allyl-tetrasubstituted imidazoles and their subsequent polymerization highlights the potential of this class of compounds in creating advanced materials with unique thermal and photophysical properties. researchgate.net

Scope and Advanced Research Objectives for this compound Chemistry

The future research landscape for this compound is poised for significant expansion, with several advanced objectives guiding the field. A primary goal is the development of more efficient and sustainable synthetic routes to access this and related compounds with high regioselectivity. rsc.org This includes the use of green chemistry principles and novel catalytic systems. ias.ac.in

A major research objective is the systematic investigation of the biological activities of this compound and its derivatives. This involves screening for a broader range of therapeutic applications, including as antiviral, antiparasitic, and neuroprotective agents. researchgate.net Understanding the structure-activity relationships will be crucial for designing more potent and selective drug candidates. nih.gov

In materials science, future research will likely focus on the synthesis and characterization of novel polymers and coordination complexes derived from this compound. The goal is to create materials with tailored electronic, optical, and mechanical properties for applications in areas such as catalysis, sensing, and energy storage. The development of metal-organic frameworks (MOFs) using imidazole-based linkers is another promising avenue of research. chemicalbook.com

Furthermore, the reactivity of the allyl group in this compound presents opportunities for its use as a versatile building block in organic synthesis. Advanced research objectives include exploring its utility in multicomponent reactions, cycloadditions, and as a precursor for other functional groups, thereby expanding the chemical space accessible from this scaffold.

Below are tables summarizing key data related to imidazole and its derivatives.

Table 1: Physical and Chemical Properties of Imidazole

PropertyValueReference
Molecular Formula C₃H₄N₂ wikipedia.org
Molar Mass 68.077 g/mol wikipedia.org
Appearance White or pale yellow solid wikipedia.org
Melting Point 89 to 91 °C wikipedia.org
Boiling Point 256 °C wikipedia.org
Solubility in Water 633 g/L wikipedia.org
Acidity (pKa) 14.5 wikipedia.org
Basicity (pKa of conjugate acid) ~7.0 wikipedia.org

Table 2: Spectroscopic Data for a Representative Allyl-Imidazole Derivative (Ethyl 3-allyl-5-methyl-3H-imidazole-4-carboxylate)

Spectroscopic DataChemical Shift (δ ppm) or Wavenumber (cm⁻¹)Reference
¹H NMR (400 MHz, CDCl₃) 7.48 (s, 1H, H-2), 5.93 (ddt, 1H, CH₂CH ), 5.14 (ddd, 1H, H_cis), 5.01 (ddd, 1H, H_trans_), 4.82 (dt, 2H, NCH₂ ), 4.26 (q, 2H, CH₃CH₂ O), 2.44 (s, 3H, CH₃ C), 1.31 (t, 3H, CH₃ CH₂O) nih.gov
¹³C NMR (100 MHz, CDCl₃) Not explicitly provided for this specific compound in the search results.
FT-IR (ATR, cm⁻¹) for a similar compound (1-(2-(Allyloxy)-2-(4-chlorophenyl)ethyl)-1H-imidazole) 3111 (Ar–CH), 2980 (Aliph. CH), 1597 (C=N), 1075 (ROR) nih.gov

Advanced Synthetic Methodologies for 4 Allyl 1h Imidazole

Strategic Approaches to Regioselective Allylimidazole Formation

The regioselective synthesis of 4-Allyl-1H-imidazole presents a significant challenge, primarily due to the potential for functionalization at multiple positions of the imidazole (B134444) ring (C2, C4, C5, and N1). Advanced strategies aim to control this selectivity through careful design of reaction pathways.

Multi-component reactions (MCRs) offer an efficient route to construct complex molecules from simple starting materials in a single step, often with high atom economy. While direct MCRs yielding this compound are not extensively documented, established MCRs for imidazole synthesis can serve as a foundation for introducing the allyl moiety or its precursor.

The Van Leusen imidazole synthesis is a prominent MCR that utilizes tosylmethyl isocyanide (TosMIC) with an imine (formed from an aldehyde and amine) to construct substituted imidazoles organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov. By incorporating an alkene functionality into one of the starting materials, the resulting imidazole can be further elaborated. For instance, a sequential approach combining the Van Leusen MCR with subsequent ring-closing metathesis (RCM) has been successfully employed to generate fused bicyclic imidazoles organic-chemistry.orgacs.orgnih.gov. This strategy involves synthesizing an imidazole precursor bearing an alkene handle, which is then cyclized via RCM. If an appropriately positioned alkene precursor can be incorporated during the MCR, it could potentially be isomerized or modified to yield the desired allyl group at the C4 position of the imidazole ring.

Another classical MCR for imidazole synthesis is the Debus-Radziszewski reaction , which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine benchchem.comresearchgate.netijrpr.comslideshare.net. Modifications of this reaction have been explored, including its use in the synthesis of imidazolium (B1220033) ionic liquids where an allyl group has been incorporated, such as 1-allyl-2,3-dimethylimidazolium bromide researchgate.net. This demonstrates that allyl substituents can be integrated into imidazole-based structures through MCR pathways, though specific regiocontrol for the C4 position in the parent imidazole requires further investigation.

The direct functionalization of pre-formed imidazole rings, particularly through C-H activation, is a powerful strategy for introducing substituents regioselectively. For the synthesis of this compound, this involves targeting the C4 position of the imidazole core.

Transition metal-catalyzed C-H allylation methods have shown promise. For example, palladium-catalyzed direct C-H allylation of imidazoles has been reported, with regioselectivity often influenced by directing groups or the electronic nature of substituents on the imidazole ring acs.orgresearchgate.net. The presence of electron-withdrawing groups at the C4 position can enhance the acidity of the C-H bond, potentially facilitating regioselective functionalization at this site researchgate.netslideshare.net. Rhodium(III) catalysis has also been employed for C-H activation and functionalization of heteroarenes, sometimes requiring a directing group for site-specific modification nih.govmdpi.com. While many studies focus on C2 or C5 functionalization, research into achieving C4 selectivity is ongoing.

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Imidazoles (Illustrative)

Catalyst SystemImidazole Substrate (General)Allyl Source (General)Target Position (Implied/Achieved)Key Observation / Yield RangeCitation
Pd(OAc)₂ / LigandImidazole derivativesAllylic electrophileC2, C5, C4 (with directing groups)Moderate to good yields acs.orgnih.gov
Ni-based catalystImidazolesTerminal allenesC-H allylationGood yields benchchem.com
Rh(III) catalystImidazolesOlefinsC-H olefination (often C2)Good yields, regioselectivity nih.gov
Cu-based catalyst1,3-AzolesN-TosylhydrazonesAllylationExcellent regioselectivity nih.gov

Note: Specific examples for direct C4 allylation of unsubstituted 1H-imidazole are less common in general reviews; strategies often involve pre-functionalized imidazoles or directing groups.

Ring-closing metathesis (RCM) is a powerful tool for forming carbon-carbon double bonds, particularly in the synthesis of cyclic and macrocyclic compounds. In the context of imidazole synthesis, RCM is often employed in a sequential manner with MCRs.

As mentioned, the combination of the Van Leusen MCR with RCM is a well-established strategy for constructing fused bicyclic imidazole systems organic-chemistry.orgacs.orgnih.gov. This approach typically involves synthesizing an imidazole intermediate that contains an alkene moiety, which then undergoes RCM to form the fused ring. For example, a sequence starting with an aldehyde, amine, and TosMIC can yield an imidazole with an alkene substituent, which is subsequently subjected to RCM using Grubbs catalysts organic-chemistry.orgnih.gov. If the alkene precursor is strategically placed, it can be isomerized or modified to introduce the allyl group at the desired position. A specific instance highlights that when an allyl group was incorporated into a precursor, the resulting product underwent sequential RCM and double bond isomerization nih.gov. This indicates a potential pathway where an MCR generates a precursor with an allyl group or a readily convertible alkene, followed by RCM to form a cyclic structure or further functionalization.

Table 2: Sequential MCR and RCM for Imidazole Scaffold Synthesis

MCR Component(s)Imidazole Precursor TypeRCM Substrate FeatureCatalyst (RCM)Product TypeKey ObservationCitation
Van Leusen MCRAlkene-functionalizedInternal alkeneGrubbs Catalyst (2nd Gen)Fused bicyclic imidazolesGood yields, creation of complex heterocyclic structures organic-chemistry.orgacs.orgnih.gov
MCR (general)Allyl-containingAllyl groupRCM catalystVarious cyclic productsSequential RCM and double bond isomerization observed nih.gov
SNAr, SuzukiAlkene-functionalizedAlkeneRCM catalystMacrocyclic imidazole scaffoldsThree-step sequence for macrocycle formation researchgate.net

Catalytic Synthesis of this compound

Catalytic methods, particularly those employing transition metals or organocatalysts, are crucial for efficient and selective synthesis.

Transition metal catalysis is a cornerstone for C-C bond formation, including the allylation of heterocycles. Palladium, nickel, copper, and rhodium complexes are frequently utilized for the direct C-H allylation of imidazoles benchchem.comresearchgate.netacs.orgnih.govmdpi.comresearchgate.netacs.org. The key challenge remains achieving high regioselectivity for the C4 position.

Palladium catalysts, often in combination with specific ligands, have been employed for the direct C-H allylation of imidazoles and related azoles. These reactions typically involve the oxidative addition of the metal into a C-H bond, followed by insertion of an allylic electrophile acs.orgnih.gov. Strategies to enhance C4 selectivity might involve pre-functionalization of the imidazole ring with electron-withdrawing groups, which can modulate the electronic properties of the C-H bonds and direct the metal catalyst researchgate.netslideshare.netresearchgate.net. Nickel-catalyzed C-H allylation of heteroarenes, including imidazoles, with terminal allenes has also been reported benchchem.com. Copper catalysis offers another avenue, with examples of direct allylation of azoles using N-tosylhydrazones nih.gov. Rhodium(III) catalysts have been used for C-H olefination, though often requiring directing groups for specific regioselectivity, typically at C2 nih.gov.

Organocatalysis, which utilizes small organic molecules as catalysts, provides a metal-free alternative for chemical transformations. While organocatalytic methods for the direct C-H allylation of imidazoles are less prevalent compared to transition metal catalysis, related organocatalytic allylation reactions exist.

Some studies have explored chiral imidazole-N-oxide derivatives as organocatalysts for the enantioselective allylation of aromatic aldehydes nih.govrheniumshop.co.ilresearchgate.net. However, these reactions involve the allylation of the aldehyde, not the direct allylation of the imidazole ring itself. Metal-free N-allylation of imidazoles using Morita-Baylis-Hillman (MBH) alcohols and acetates has also been reported researchgate.net. Currently, direct organocatalytic strategies for the regioselective C-H allylation of imidazoles, particularly at the C4 position, are an emerging area of research.

Compound List:

this compound

TosMIC (Tosylmethyl isocyanide)

1-Allyl-2,3-dimethylimidazolium bromide (ADMIMBr)

Imidazoles

Aldehydes

Amines

Imines

Olefins

Allylic electrophiles

Terminal allenes

N-Tosylhydrazones

Fused bicyclic imidazoles

Macrocyclic imidazole scaffolds

Photocatalytic Methods for this compound Derivatization

Photocatalysis has emerged as a powerful tool for selective functionalization of organic molecules, offering mild reaction conditions and reduced environmental impact. While direct photocatalytic synthesis of this compound is not explicitly described, related studies highlight the potential for photocatalytic C-H functionalization and allylation reactions. For instance, iridium complexes have been employed in enantioselective N-allylation of imidazoles and related heterocycles nih.gov. These methods typically involve the use of allylic carbonates or other activated allyl sources under visible light irradiation, often with a photocatalyst like an iridium complex. The mechanism generally involves photoexcitation of the catalyst, followed by electron transfer or energy transfer processes to activate the substrate or the allylating agent, leading to the formation of the desired C-N or C-C bond nih.govnih.govrsc.orgacs.orgacs.orgrsc.org. Research into photocatalytic C-H bond functionalization could potentially be adapted for introducing allyl groups at the C4 position of the imidazole ring, though this would require specific substrate activation and catalyst design.

Sustainable and Efficient Synthetic Protocols

The drive towards greener and more efficient chemical synthesis has led to the development of various methodologies that minimize waste, reduce energy consumption, and utilize safer reagents.

Green Chemistry Principles in this compound Production

The twelve principles of green chemistry provide a framework for developing sustainable synthetic routes acs.orgnih.govroyalsocietypublishing.org. For the synthesis of imidazole derivatives, these principles can be applied by:

Waste Prevention: Designing synthetic pathways that minimize byproducts nih.gov.

Atom Economy: Maximizing the incorporation of all atoms from reactants into the final product nih.govroyalsocietypublishing.org.

Less Hazardous Chemical Synthesis: Using and generating substances with little or no toxicity acs.orgnih.gov.

Safer Solvents and Auxiliaries: Employing water, ionic liquids, or solvent-free conditions where possible nih.govroyalsocietypublishing.org.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, or utilizing energy-efficient methods like microwave irradiation nih.gov.

Catalysis: Utilizing catalytic reagents (preferably heterogeneous and recyclable) over stoichiometric ones nih.govroyalsocietypublishing.org.

Studies on the synthesis of other substituted imidazoles have demonstrated the successful application of green chemistry principles, such as using lemon juice as a biocatalyst for one-pot three-component reactions jipbs.com or employing copper oxide nanoparticles as green catalysts ijarsct.co.in.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) offers significant advantages in terms of reaction speed, yield, and energy efficiency acs.orgorganic-chemistry.orgasianpubs.orgacs.orgmdpi.comacs.org. For imidazole synthesis, microwave irradiation has been used to accelerate condensation reactions, leading to shorter reaction times and improved yields compared to conventional heating organic-chemistry.orgasianpubs.orgmdpi.com. For example, microwave-assisted solvent-free synthesis of imidazole derivatives from 1,2-diketones, urotropine, and ammonium (B1175870) acetate (B1210297) has been reported organic-chemistry.org. Similarly, microwave irradiation has been applied to the synthesis of imidazole-containing Schiff bases asianpubs.org and for the ring-opening reactions of epoxides with imidazoles mdpi.com. Adapting these methods for this compound would likely involve microwave heating of appropriate precursors, such as an allyl-substituted aldehyde or ketone with an ammonia source and a suitable dicarbonyl compound or equivalent.

Flow Chemistry Applications for Continuous this compound Synthesis

Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability, making it attractive for industrial production researchgate.netscielo.brpolimi.itmt.com. For imidazole synthesis, flow reactors have been utilized for high-temperature/high-pressure continuous synthesis of 4-substituted imidazoles from α-bromoacetophenones and carboxylic acids researchgate.net. This approach allows for rapid heating and precise control of residence times, leading to high purity products in short reaction times researchgate.netscielo.br. The application of flow chemistry to imidazole synthesis aligns with green chemistry principles by enabling process intensification, reducing waste, and improving safety, especially for exothermic or hazardous reactions polimi.itmt.com. The continuous synthesis of this compound could potentially be achieved by pumping precursor streams through a heated flow reactor, allowing for rapid and controlled formation of the imidazole ring with the allyl substituent in place.

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Reaction Pathway Elucidation and Kinetic Studies

The formation of the imidazole ring typically involves condensation reactions. The classical Debus-Radziszewski reaction, for example, involves the condensation of an α-dicarbonyl compound, two molecules of ammonia, and an aldehyde researchgate.netnih.gov. Other proposed pathways include the condensation of α-amino hemiaminals with carboxylic acids or reactions involving α-dicarbonyl compounds with ammonia and an amide researchgate.net.

Chemical Reactivity and Derivatization Strategies of 4 Allyl 1h Imidazole

Transformations Involving the Imidazole (B134444) Nucleus of 4-Allyl-1H-imidazole

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which dictate its reactivity. One nitrogen atom is pyridine-like (doubly bonded to carbon) and the other is pyrrole-like (singly bonded to two carbons and bearing a hydrogen atom). This structure makes the ring susceptible to various transformations, including substitution, functionalization at the nitrogen atoms, and participation in acid-base equilibria.

Electrophilic and Nucleophilic Substitution Patterns

The imidazole ring is generally resistant to electrophilic aromatic substitution due to the protonation of the pyridine-like nitrogen under acidic conditions, which deactivates the ring. However, functionalization of all positions of the imidazole scaffold can be achieved through strategic metalation and subsequent reaction with electrophiles. A flexible method involves directed metalations and sulfoxide/magnesium exchange, which allows for regioselective arylations, acylations, and additions to aldehydes on the imidazole core youtube.com.

Nucleophilic substitution reactions on the imidazole ring typically require the presence of good leaving groups, such as halogens nih.gov. For instance, halogenoimidazoles can react with various nucleophiles to yield substituted products nih.gov. While direct nucleophilic substitution on an unsubstituted imidazole ring is uncommon, derivatization strategies can introduce functionality that facilitates such reactions researchgate.net. The functionalization of imidazole N-oxides, for example, can enable substitutions at the C-2 and C-5 positions acs.org.

N-Functionalization and Quaternization Reactions

The nitrogen atoms of the imidazole nucleus are common sites for functionalization. The pyrrole-like nitrogen can be deprotonated to form an imidazolate anion, which is a potent nucleophile, or it can be directly alkylated. N-allylation of the imidazole core can be achieved with high regio- and enantioselectivity using iridium-catalyzed reactions with allylic carbonates nih.gov. These N-allyl imidazoles serve as valuable intermediates for various biologically active molecules, including kinase inhibitors nih.gov.

Metal-free conditions have also been developed for the N-alkylation of imidazoles using Morita-Baylis-Hillman (MBH) alcohols youtube.com. Furthermore, selective N-alkylation at either the N-1 or N-3 position of complex imidazoles can be achieved through methods like trans-N-alkylation, which involves the selective alkylation of N-3 followed by deprotection at N-1 youtube.com.

Quaternization, the alkylation of the pyridine-like nitrogen, results in the formation of positively charged imidazolium (B1220033) salts. These salts are widely used as ionic liquids and precursors for N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry.

Protonation Equilibria and Tautomerism Studies

This compound can exist in two tautomeric forms due to the migration of the proton between the two ring nitrogen atoms: this compound and 5-allyl-1H-imidazole. For 4(5)-substituted imidazoles, these two forms are distinct. Generally, the NH tautomers are more stable and predominate for neutral imidazole species utexas.edu.

The imidazole ring exhibits basic properties, with the pyridine-like nitrogen being the primary site of protonation. The pKa of the conjugate acid of imidazole is approximately 6.95 illinois.edu. This equilibrium is crucial as the protonation state of the ring influences its reactivity, particularly its susceptibility to electrophilic attack. In strongly acidic conditions, the resulting imidazolium cation is significantly deactivated towards electrophiles. Conversely, in basic media, deprotonation of the N-H group generates the imidazolate anion, a much stronger nucleophile that readily reacts with electrophiles.

Reactions of the Allylic Moiety in this compound

The allyl group (–CH₂–CH=CH₂) is a versatile functional group characterized by a reactive carbon-carbon double bond and an adjacent allylic position nih.gov. This moiety is amenable to a wide range of transformations, including olefin metathesis and various hydrofunctionalization reactions.

Olefin Metathesis Reactions (RCM, CM, ADMET)

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes based on ruthenium or molybdenum masterorganicchemistry.com.

Ring-Closing Metathesis (RCM) is an intramolecular reaction used to synthesize unsaturated rings nih.gov. If this compound is incorporated into a diene substrate, RCM can be employed to construct novel heterocyclic systems. For example, sequential reactions involving imidazole derivatives have been used to create fused bicyclic imidazoles researchgate.net. The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct like ethylene nih.govliv.ac.uk.

Cross-Metathesis (CM) is an intermolecular reaction between two different alkenes acs.org. The allyl group of this compound can react with other terminal alkenes to generate new, more complex substituted imidazoles. High-yield Ru-catalyzed cross-metathesis has been demonstrated on vinylimidazoles, which are structurally similar to this compound. The choice of catalyst, such as various generations of Grubbs or Hoveyda-Grubbs catalysts, is crucial for achieving high efficiency and selectivity.

CatalystReacting OlefinSolventTemperature (°C)Time (h)Yield (%)Reference
H-G II (10 mol%)1-HexeneDCE908Good to High
H-G II (10 mol%)2-HepteneDCE902Variable

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization of α,ω-dienes, driven by the removal of ethylene gas, to produce polyenes. A diene monomer derived from this compound could undergo ADMET polymerization to synthesize polymers containing imidazole side chains. This method allows for the creation of functional materials with precisely placed imidazole units along a polymer backbone. The stereochemistry of the resulting double bonds in the polymer chain can be influenced by the choice of catalyst.

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, Hydroamination)

Hydrofunctionalization reactions involve the addition of an E-H bond (where E = B, Si, N, etc.) across the double bond of the allyl group. These reactions are powerful tools for introducing new functional groups with specific regioselectivity.

Hydroboration-Oxidation of the allyl group involves the addition of a borane reagent (e.g., BH₃·THF or 9-BBN) across the C=C double bond, followed by oxidation (typically with H₂O₂ and base). This two-step sequence results in the anti-Markovnikov addition of water, yielding 3-(1H-imidazol-4-yl)propan-1-ol. The reaction proceeds with syn-stereoselectivity, where the hydrogen and boron atoms add to the same face of the double bond. This method has been successfully applied to N-allyl purine (B94841) derivatives, which are analogous to N-functionalized allyl imidazoles, to produce the corresponding propanol derivatives in high yields nih.gov. The use of sterically hindered boranes like 9-BBN can enhance selectivity for terminal alkenes when other double bonds are present in the molecule.

Hydrosilylation is the addition of a silicon-hydrogen bond across the double bond, catalyzed by transition metal complexes, most commonly those of platinum or rhodium. The hydrosilylation of the allyl group in this compound with a hydrosilane (e.g., trichlorosilane) would yield a silyl-functionalized propyl-imidazole. The regioselectivity of the addition (to form either the terminal or internal silyl product) can be controlled by the choice of catalyst and ligands. This reaction is a key process in the synthesis of organosilicon compounds.

Hydroamination involves the addition of an N-H bond across the alkene. The reaction can be catalyzed by a variety of metal complexes, and the regioselectivity (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalytic system employed. For instance, iridium-catalyzed hydroamination of allylic amines often yields the Markovnikov product (addition to the more substituted carbon). In contrast, certain iron-based catalysts can promote the formal anti-Markovnikov hydroamination of allylic substrates. The imidazole nitrogen itself can also participate as a nucleophile in hydroamination reactions with alkynes, suggesting that both intermolecular and intramolecular variants could be possible with this compound derivatives utexas.edu.

Cycloaddition Reactions (Diels-Alder, 1,3-Dipolar Cycloadditions)

The allyl group and the imidazole ring in this compound both offer opportunities for cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules. These reactions are governed by the principles of orbital symmetry and can be used to create complex molecular architectures in a single step.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), forming a six-membered ring. wikipedia.orgorganic-chemistry.org In the context of this compound, the allyl group can function as the dienophile. The reactivity of the allyl double bond as a dienophile is typically enhanced by electron-withdrawing groups, which are absent in this case. However, reactions can still proceed, particularly at elevated temperatures. For instance, studies on the closely related 4-vinylimidazoles have shown that they undergo Diels-Alder reactions with dienophiles like N-phenylmaleimide at room temperature to give high yields of the cycloadduct as a single stereoisomer. mdpi.com It is conceivable that this compound could react similarly with electron-poor dienes.

Furthermore, the imidazole ring itself can be incorporated into a diene system, making it a participant in Diels-Alder reactions. Theoretical studies using density functional theory (DFT) have explored using the classic Diels-Alder reaction to create novel bridged-ring energetic compounds from monocyclic imidazole-based structures. rsc.org This suggests that with appropriate substitution, the imidazole core can act as the diene component, reacting with various dienophiles to form complex bicyclic systems. rsc.org

1,3-Dipolar Cycloadditions: This type of reaction involves a 1,3-dipole reacting with a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. pharmacy180.comijrpc.comwikipedia.orgorganic-chemistry.org The allyl group of this compound can serve as the dipolarophile. It can react with a variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to generate substituted five-membered heterocycles. pharmacy180.comorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition, for example, between an azide and an alkyne (or alkene) is a prominent method for synthesizing triazoles. ijrpc.comorganic-chemistry.org

The imidazole ring can also be transformed into a 1,3-dipole. For instance, imidazole N-oxides can act as cyclic nitrones and undergo 1,3-dipolar cycloaddition reactions. Research has shown that 1-allyl-4,5-diphenyl-1H-imidazole 3-oxide can be synthesized and potentially used in such reactions. uzh.ch While this specific example is a substituted N-allyl isomer, it demonstrates the capacity of the imidazole N-oxide scaffold to participate as a 1,3-dipole. The reaction of such a dipole with the allyl group of another molecule of this compound could lead to complex dimeric structures.

Table 1: Potential Cycloaddition Reactions of this compound
Reaction TypeRole of this compoundPotential ReactantExpected Product Class
Diels-Alder ([4+2])Dienophile (Allyl group)Conjugated Diene (e.g., Butadiene, Cyclopentadiene)Cyclohexene-substituted imidazole
Diels-Alder ([4+2])Diene (Imidazole core)Dienophile (e.g., Maleic anhydride, N-Phenylmaleimide)Bridged imidazole heterocycle
1,3-Dipolar CycloadditionDipolarophile (Allyl group)1,3-Dipole (e.g., Azide, Nitrone, Nitrile Oxide)Five-membered heterocycle-substituted imidazole
1,3-Dipolar Cycloaddition1,3-Dipole (as N-Oxide)Dipolarophile (e.g., Alkene, Alkyne)Fused or substituted imidazole heterocycle

Oxidation and Reduction Chemistry of the Allyl Group

The allyl group in this compound is susceptible to a variety of oxidation and reduction reactions, which can be performed selectively without affecting the aromatic imidazole ring.

Oxidation: The double bond of the allyl group is a key site for oxidation. Common transformations include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the allyl double bond into an epoxide, yielding 4-(oxiran-2-ylmethyl)-1H-imidazole.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or under catalytic conditions with N-methylmorpholine N-oxide (NMO), results in the corresponding vicinal diol, 3-(1H-imidazol-4-yl)propane-1,2-diol.

Oxidative Cleavage: More vigorous oxidation using reagents like ozone (O₃) followed by a workup (e.g., with dimethyl sulfide or zinc) will cleave the double bond to produce (1H-imidazol-4-yl)acetaldehyde. A one-pot method for the oxidative removal of N-allyl groups, which involves hydroxylation with OsO₄ and subsequent periodate (NaIO₄) scission of the diol, could also be applied to cleave the C-allyl group, ultimately yielding 1H-imidazole-4-carbaldehyde. organic-chemistry.orgorganic-chemistry.org Allylic C-H bonds can also be oxidized using reagents like selenium dioxide (SeO₂) to form allylic alcohols. wikipedia.org

Reduction: The primary reduction reaction for the allyl group is the hydrogenation of the carbon-carbon double bond.

Hydrogenation: Catalytic hydrogenation, typically using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), will saturate the allyl group to form 4-propyl-1H-imidazole. This reaction is generally clean and high-yielding.

Transfer Hydrogenation: Alternatively, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate in the presence of Pd/C can also achieve the reduction of the double bond under milder conditions.

Table 2: Summary of Oxidation and Reduction Reactions of the Allyl Group
TransformationReagent(s)Product
Epoxidationm-CPBA4-(Oxiran-2-ylmethyl)-1H-imidazole
Dihydroxylation1. OsO₄ (cat.), NMO; 2. NaHSO₃3-(1H-Imidazol-4-yl)propane-1,2-diol
Oxidative Cleavage1. O₃; 2. Me₂S or Zn/H₂O(1H-Imidazol-4-yl)acetaldehyde
HydrogenationH₂, Pd/C4-Propyl-1H-imidazole

Rearrangement Reactions and Pericyclic Processes

Rearrangement reactions provide pathways to isomerize molecules into new structural frameworks, often with high atom economy. For this compound and its isomers, several pericyclic processes are of interest.

Claisen-Type Rearrangements of N-Allyl Imidazole Isomers (if applicable)

The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement where an allyl vinyl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org Aza-Claisen rearrangements are analogous processes involving nitrogen atoms. An N-allyl imidazole isomer, such as 1-allyl-1H-imidazole, does not fit the classic substrate for a Claisen rearrangement as it lacks the required allyl vinyl ether or equivalent functionality.

However, if the allyl group is attached to a nitrogen atom and there is a suitable pi-system, a rearrangement can occur. For instance, the thermal rearrangement of 4-allyl substituted 4H-1,2,4-triazoles to the corresponding 1-allyl and 2-allyl isomers has been documented. nih.gov This proceeds via an intermolecular or intramolecular SN2-type mechanism rather than a concerted pericyclic Claisen rearrangement.

For a true Claisen-type rearrangement to be applicable to an imidazole system, one might envision a scenario involving an N-allylimidazolium ylide or a related species where the necessary acs.orgacs.org-sigmatropic shift can take place, transferring the allyl group from the nitrogen to a carbon atom (e.g., C2 or C5). Such transformations, however, are not commonly reported for simple N-allyl imidazoles and would likely require specific substitution patterns or reaction conditions to become feasible.

Other Thermally and Photochemically Induced Transformations

Beyond Claisen-type rearrangements, allyl-substituted imidazoles can undergo other transformations induced by heat or light.

Allyl Group Migration: Thermally induced migrations of the allyl group between the different nitrogen atoms (N1 and N3) and potentially to carbon atoms of the imidazole ring can occur at high temperatures. Studies on analogous systems, such as 4-allyl-4H-1,2,4-triazoles, show that heating can cause the allyl group to migrate, yielding a mixture of thermodynamically more stable N-substituted isomers. nih.gov This suggests that heating this compound could potentially lead to an equilibrium with 5-Allyl-1H-imidazole, and under forcing conditions, might also yield N-allyl isomers, although C-to-N migration is less common than N-to-N or N-to-C migrations.

Isomerization of the Allyl Group: The terminal double bond of the allyl group can be isomerized to an internal position, forming 4-(prop-1-en-1-yl)-1H-imidazole. This is often catalyzed by transition metals or strong bases. For example, isomerization of N-allyl benzimidazole to the corresponding enamine has been observed in the presence of an iridium catalyst. nih.gov This transformation changes the electronic and steric properties of the side chain, opening up new avenues for further functionalization.

Multi-site Reactivity and Chemo-selectivity in Complex Environments

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org this compound is a molecule with multiple reactive sites, making chemoselectivity a critical consideration in its derivatization.

The primary reactive sites are:

Imidazole Ring Nitrogens (N1, N3): The non-substituted ring nitrogen is nucleophilic and basic, making it a prime site for alkylation, acylation, and protonation.

Allyl Group Double Bond: The C=C bond is susceptible to electrophilic addition, oxidation, reduction, and cycloaddition.

Imidazole Ring Carbons (C2, C5): While less reactive than the nitrogen atoms, these carbons can undergo electrophilic substitution under certain conditions, particularly C2 after deprotonation.

Allylic C-H Bonds: These hydrogens are relatively acidic and can be involved in radical reactions or deprotonation to form an allyl anion.

Achieving chemoselectivity involves choosing reagents and conditions that favor reaction at one site over the others.

N-Alkylation vs. Allyl Group Reaction: In the presence of an alkylating agent (e.g., methyl iodide) and a base, the reaction will preferentially occur at the imidazole nitrogen over the allyl group. Studies on the N-alkylation of 4-nitroimidazole have demonstrated that reactions can be directed to the N1 position with high regioselectivity. researchgate.netderpharmachemica.comderpharmachemica.com

Allyl Group Reaction vs. N-Alkylation: Conversely, reagents that specifically target double bonds, such as H₂/Pd/C for hydrogenation or OsO₄ for dihydroxylation, can react with the allyl group while leaving the imidazole N-H bond intact, especially if the reaction is run under neutral or non-basic conditions.

Selective Acylation: The imidazole nitrogen is readily acylated. However, it is possible to design reagents that react elsewhere. For example, allyl 1H-imidazole-1-carboxylate, formed by reacting an allylic alcohol with carbonyldiimidazole, can be used to O-acylate ketone enolates in the presence of a Lewis acid, demonstrating how the imidazole moiety can act as a leaving group in a chemoselective transformation. nih.gov

The choice of solvent, temperature, catalyst, and protecting groups can all be manipulated to control where a reaction occurs, enabling the synthesis of a wide array of derivatives from the versatile this compound scaffold. nih.govnih.gov

Table 3: Examples of Chemoselective Reactions
Target SiteReagent/ConditionsCompeting Site(s)Product Type
Imidazole N-HCH₃I, K₂CO₃Allyl C=CN-Methylated imidazole
Allyl C=CH₂, Pd/CImidazole N-H4-Propyl-1H-imidazole
Allyl C=Cm-CPBAImidazole N-HEpoxide
Imidazole C2-Hn-BuLi, then E⁺Allyl C=C, Imidazole N-HC2-Substituted imidazole

Coordination Chemistry and Ligand Design with 4 Allyl 1h Imidazole

Principles of 4-Allyl-1H-imidazole as a Ligand

The utility of this compound in coordination chemistry stems from its inherent molecular architecture, which dictates its interaction with metal ions. Understanding these principles is crucial for designing novel complexes with tailored properties for applications in catalysis, materials science, and beyond.

Denticity and Versatility of Coordination Modes

The denticity of a ligand refers to the number of donor atoms it can use to bind to a central metal atom numberanalytics.comlibretexts.org. This compound exhibits a notable versatility in its coordination modes. Primarily, the imidazole (B134444) ring offers a strong sigma-donating nitrogen atom (N3) that readily coordinates to metal centers, acting as a monodentate ligand researchgate.netresearchgate.net. In this capacity, it is comparable to imidazole itself and other alkyl-substituted imidazoles in its coordination behavior with transition metals like cobalt and nickel researchgate.net.

Beyond simple monodentate coordination through the imidazole nitrogen, the presence of the allyl group introduces additional possibilities. While less commonly reported for this specific ligand compared to other π-accepting or chelating moieties, the π-system of the allyl group can potentially engage in π-coordination with certain metal centers, particularly those in lower oxidation states or with vacant d-orbitals, such as palladium uaeh.edu.mxacs.org. This dual potential – N-donation and π-interaction – allows for a range of coordination geometries and complex stabilities. Research on other imidazole-based ligands has demonstrated their ability to act as monodentate, bidentate, or even tridentate linkers, depending on the specific functionalization and the metal ion involved nih.govmdpi.comresearchgate.net. While direct evidence for bidentate or tridentate coordination involving both the imidazole nitrogen and the allyl group in this compound is less prevalent in the surveyed literature, the potential for such interactions exists, particularly in the context of bridging or forming more complex supramolecular structures.

Electronic and Steric Properties of Allylimidazole Ligands

The electronic properties of this compound are primarily governed by the imidazole ring, which is an electron-rich aromatic heterocycle. The nitrogen atoms within the imidazole ring contribute to its Lewis basicity, making it a good σ-donor. The allyl substituent, being an alkene, can exhibit both electron-donating inductive effects and potential π-backbonding interactions, depending on the metal center and its electronic configuration. Compared to more electron-rich or sterically demanding N-heterocyclic carbenes (NHCs), simple allylimidazoles might be considered moderately electron-donating nih.govwikipedia.org.

Sterically, the allyl group introduces a degree of flexibility and bulk adjacent to the imidazole coordination site. While not as sterically imposing as bulky tert-butyl or mesityl groups often found on NHC ligands, the allyl moiety can influence the packing of ligands around a metal center, potentially affecting the coordination geometry and the accessibility of the metal for substrate binding in catalytic applications nih.govwikipedia.org. The specific positioning of the allyl group at the 4-position of the imidazole ring means its steric influence is directed away from the primary N-donor atom, offering a different steric profile compared to N-substituted allylimidazoles.

Synthesis and Structural Elucidation of Metal-Allylimidazole Complexes

The synthesis of metal complexes involving this compound typically involves reacting the ligand with appropriate metal salts under controlled conditions. Characterization techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and UV-Vis spectroscopy are essential for confirming the formation of complexes and elucidating their structures.

Preparation of Transition Metal Complexes (d-block elements)

Transition metals are frequently coordinated with imidazole-based ligands due to their diverse catalytic and electronic properties. This compound has been employed in the synthesis of complexes with several d-block elements.

Copper (Cu): A tetranuclear copper(II) complex, [Cu₄(μ₄-O)(μ₂-Cl)₆(1-allyl-1H-imidazole)₄], has been synthesized and characterized. The structure features a central oxo ligand bridging four copper atoms, which are further linked by chloride bridges. The 1-allyl-1H-imidazole ligand coordinates to the copper centers through its imidazole nitrogen atom researchgate.net. The FT-IR spectrum of this complex showed shifts in characteristic bands, such as the C=N bond, confirming coordination researchgate.net.

Cobalt (Co) and Nickel (Ni): Octahedral Co(II) and Ni(II) complexes with 1-allylimidazole (B1265945), with the general formula ML₆₂, have been reported. These complexes were characterized by single-crystal X-ray analysis, IR, far-IR, UV–Vis–NIR spectroscopy, and magnetochemical measurements. The effective magnetic moments were found to be 5.10 BM for cobalt and 2.90 BM for nickel, consistent with high-spin octahedral d⁷ and d⁸ configurations, respectively. The crystal field parameters were comparable to those of imidazole and 1-alkylimidazoles, indicating similar coordination environments researchgate.net. Potentiometric studies confirmed the complexation proceeded via the Bjerrum model, retaining a six-coordinate geometry.

Palladium (Pd): Palladium complexes featuring allylimidazole ligands have also been synthesized. For instance, palladium(II) complexes of the general formula [PdL₄]Cl₂·3H₂O and trans-[PdL₂Cl₂] (where L = N-allylimidazole) have been synthesized and structurally confirmed by X-ray diffraction researchgate.net. In another study, palladium(II) complexes were formed by reacting [Pd(allyl)Cl]₂ with bis-imidazolium salts, where the allyl group itself was coordinated to the palladium center in the precursor, and the deprotonated imidazolium (B1220033) salt formed a carbene ligand uaeh.edu.mx. The formation of these palladium complexes was confirmed by ¹H-NMR, showing the absence of acidic imidazolium protons and the presence of new peaks corresponding to the allyl moiety coordinated to palladium uaeh.edu.mx. Palladium complexes with P,N-ligands incorporating imidazole moieties have also been synthesized, with the imidazole derivatives reacting with [Pd(η³-allyl)Cl]₂ to yield complexes like [Pd(η³-allyl)(4)]PF₆ acs.org.

Vanadium (V): Water-soluble oxidovanadium(IV) complexes of the type [VOLB₂] (where B = 1-allylimidazole) were synthesized by reacting [VOL(H₂O)₂] with 1-allylimidazole. These complexes were characterized by elemental analysis, IR, UV-Vis, EPR spectroscopy, magnetic susceptibility, and single-crystal X-ray diffraction, revealing a distorted octahedral environment around the vanadium(IV) center nih.gov.

Bismuth (Bi): A bismuth(III) complex, (C₆H₉N₂)₂BiCl₅, was synthesized using 1-allylimidazole. The crystal structure revealed a distorted octahedral geometry for the [BiCl₅]²⁻ anion, with the 1-allylimidazolium cation stabilized by hydrogen bonding and π-π stacking interactions mdpi.com.

Coordination with Main Group Elements and Lanthanides

While the majority of research focuses on transition metal complexes, imidazole derivatives, including those with allyl substituents, can also coordinate with main group elements and lanthanides. The search results did not provide specific examples of this compound coordinating directly with main group elements like Al, Ga, or Sn, nor with lanthanides. However, the general principles of coordination chemistry suggest that the nitrogen donor atom of the imidazole ring could engage with Lewis acidic main group elements. Similarly, lanthanide ions, with their high charge density and preference for oxygen and nitrogen donors, could potentially form complexes with allylimidazole, although such studies are not highlighted in the provided literature snippets. The synthesis of coordination polymers often involves imidazole-based ligands with carboxylate groups, which then coordinate to various metal ions, including Cd(II) and Ni(II), showcasing the broader applicability of imidazole scaffolds in constructing extended structures mdpi.comresearchgate.netacs.org.

Spectroscopic and Diffraction-Based Structural Analysis of Complexes

The structural characterization of metal complexes and coordination polymers involving allylimidazole derivatives relies heavily on a suite of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for confirming the successful synthesis and purity of both the free ligand and its metal complexes. These techniques provide detailed information about the chemical environment of protons and carbons, allowing for the identification of the ligand's coordination mode and the structural integrity of the complex uaeh.edu.mxnih.govresearchgate.netbiruni.edu.trazjournalbar.com. For instance, changes in the chemical shifts of imidazole ring protons and the characteristic signals of the allyl group upon coordination are key indicators of complex formation uaeh.edu.mxbiruni.edu.tr.

Infrared (IR) spectroscopy is routinely employed to identify characteristic functional group vibrations, such as those of the imidazole ring and the allyl moiety, and to detect changes upon coordination to the metal center nih.govresearchgate.netbiruni.edu.trresearchgate.net. UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complexes, providing insights into their electronic structure and potential optical properties biruni.edu.tr. Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), helps in determining the molecular weight and fragmentation patterns of the complexes, confirming their composition nih.gov. Elemental analysis provides crucial data on the elemental composition, verifying the stoichiometry of the synthesized compounds nih.govresearchgate.netbiruni.edu.trazjournalbar.commdpi.com.

Beyond the primary coordination sphere, SCXRD also reveals the role of intermolecular interactions in stabilizing crystal lattices and forming extended supramolecular architectures. These interactions, including hydrogen bonding (e.g., N–H···O, O–H···O, C–H···O) and π–π stacking, play a significant role in the self-assembly of coordination polymers and metal-organic frameworks (MOFs) nih.govresearchgate.netmdpi.comrsc.org.

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes incorporating this compound are governed by the nature of the metal center, the coordination environment, and the electronic and steric properties of the allylimidazole ligand.

Ligand Exchange Dynamics and Dissociation Studies

While direct studies on the ligand exchange dynamics specifically for this compound are not extensively detailed in the provided literature, general principles of coordination chemistry highlight the dynamic nature of metal-ligand bonds rsc.orgacs.org. Ligand exchange processes are fundamental to many catalytic cycles and self-assembly pathways. The lability of the allylimidazole ligand can be influenced by factors such as the metal's electronic configuration, the presence of other ligands, and the solvent environment. In some catalytic systems involving allyl complexes, the dissociation of other ligands (e.g., N₂) from the metal center is a prerequisite for the formation of reactive π-allyl intermediates acs.org. Advanced computational methods, such as machine learning potentials, are emerging as tools to model these complex ligand exchange dynamics in metal complexes rsc.org.

Intermolecular Interactions in Metal-Allylimidazole Supramolecular Assemblies

Supramolecular chemistry leverages non-covalent interactions to construct ordered assemblies numberanalytics.comwikipedia.orgmdpi.com. In metal-allylimidazole systems, these interactions are crucial for the formation of extended structures. Hydrogen bonding, such as N–H···O, O–H···O, and C–H···O interactions, along with π–π stacking and van der Waals forces, are frequently observed and contribute to the stability and architecture of coordination polymers and MOFs nih.govresearchgate.netmdpi.comrsc.org. The imidazole ring's N-H group can act as a hydrogen bond donor, while the nitrogen atoms and the π system of the imidazole and allyl groups can participate in various non-covalent interactions, directing the self-assembly process into intricate supramolecular networks.

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound and its derivatives to act as ligands makes them valuable building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are characterized by their extended, often porous, structures formed through the coordination of metal ions with organic linkers wikipedia.org.

Design Principles for Extended Structures Incorporating this compound

The design of CPs and MOFs incorporating allylimidazole ligands involves a strategic selection of metal ions and the precise control of synthetic conditions to achieve desired structural topologies and properties researchgate.netwikipedia.orguoc.gr. The imidazole nitrogen atoms typically serve as coordination sites, linking metal centers. The allyl group, attached to the imidazole nitrogen, can influence the steric environment around the metal, affect crystal packing, and potentially introduce flexibility into the framework.

Research has demonstrated the synthesis of various coordination architectures using allylimidazole derivatives. For instance, Fe(II) ions coordinated with 1-allylimidazole and [Ni(CN)₄]²⁻ units have been shown to form 1D coordination polymers mdpi.comresearchgate.net. These 1D chains can further assemble into 2D supramolecular networks through intermolecular C–H···N interactions mdpi.com. Mixed-ligand systems, combining allylimidazole derivatives with carboxylate linkers, have also yielded diverse coordination polymers with different dimensionalities (1D, 2D, and 3D) and topologies, often stabilized by extensive hydrogen bonding mdpi.comresearchgate.netrsc.org. The judicious choice of metal ions (e.g., Cu(II), Co(II), Zn(II), Cd(II)) and the specific arrangement of the imidazole and carboxylate ligands are key to controlling the self-assembly process and the resulting network structure mdpi.com.

The presence of the allyl group can also influence the solubility and reactivity of the resulting complexes and frameworks, offering potential for post-synthetic modifications or catalytic applications.

Synthetic Methodologies for Allylimidazole-Based MOFs and Coordination Networks

The integration of imidazole derivatives into the framework of metal-organic frameworks (MOFs) and coordination networks offers a versatile platform for designing materials with tailored properties. Among these, this compound, and its closely related isomer 1-Allyl-1H-imidazole (often referred to as N-allylimidazole in literature), has emerged as a valuable ligand in the construction of diverse coordination compounds and polymers. Its structure, featuring both a coordinating imidazole ring and a reactive allyl group, allows for varied coordination modes and potential post-synthetic modifications. The synthesis of these materials typically involves solution-based methods, leveraging different techniques to achieve specific structural architectures and compositions.

Coordination Polymer Synthesis via Slow Diffusion

A notable application of allylimidazole derivatives in the synthesis of extended structures is the formation of one-dimensional (1D) coordination polymers. For instance, a 1D coordination polymer, {FeII(1-Allyl-imidazole)4[NiII(CN)4]}n, has been successfully synthesized using 1-Allyl-imidazole (1-AlIm) as a ligand mdpi.com. This synthesis is typically achieved through a slow diffusion method. The process involves preparing two separate solutions: one containing the iron(II) precursor (FeSO4·(NH4)2SO4·6H2O) and the 1-Allyl-imidazole ligand in degassed water, and the other containing the nickel(II) precursor (K2[Ni(CN)4]·H2O) also in degassed water. These solutions are carefully layered in a glass tube and left undisturbed. This method allows for slow, controlled diffusion of the reactants, facilitating the self-assembly of the coordination polymer. The resulting 1D chains can further interact through intermolecular forces, such as C–H⋯N hydrogen bonds, to form extended supramolecular networks mdpi.com.

Synthesis of Discrete Metal Complexes

Beyond extended coordination networks, this compound and its isomers are also employed in the synthesis of discrete metal complexes, employing various solution-phase techniques.

Copper(II) Complexes: Copper(II) complexes utilizing 1-(allyl)-1H-imidazole (also known as N-allylimidazole) have been synthesized through direct reaction in solution. One common method involves stirring a solution of CuCl2·2H2O with N-allylimidazole in ethanol (B145695) at room temperature for an extended period, typically 24 hours. The resulting product, such as Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II), is often isolated as a precipitate and can be further purified through crystallization from suitable solvent mixtures like dichloromethane/diethyl ether biruni.edu.tr. In other instances, tetranuclear copper(II) complexes, such as (μ4-oxo)hexakis(μ2-chloro)-tetrakis[1-(allyl)-1H-imidazole]tetracopper(II), have been prepared by reacting copper(II) chloride with the allylimidazole ligand in ethanol, followed by crystallization researchgate.net.

Zinc(II) and Cobalt(II) Complexes: Complexes of zinc(II) and cobalt(II) with 1-Allylimidazole have been synthesized using methods such as stirring and heating in a solvent like ethanol, followed by standing and cooling to induce precipitation imamu.edu.sa. Alternative methods like refluxing or slow evaporation at room temperature have also been employed for similar imidazole-based complexes, suggesting their applicability for allylimidazole derivatives as well imamu.edu.sa. For example, the synthesis of [ZnCl2(1-Allylimidazole)2] involved dissolving the metal salt and ligand in ethanol, stirring and heating the mixture for a few hours, after which a precipitate formed upon cooling imamu.edu.sa.

General Considerations in MOF and Coordination Network Synthesis

While the direct synthesis of MOFs using this compound as the primary linker is less detailed in the provided snippets, general methodologies for MOF synthesis are relevant to the broader context. These often include:

Solvothermal/Hydrothermal Methods: Reactions conducted in sealed vessels at elevated temperatures and pressures, where solvents can act as both reaction media and structure-directing agents imamu.edu.salucp.netnih.govmdpi.com.

Microwave-Assisted Synthesis: Offers significantly reduced reaction times compared to conventional heating methods lucp.netberkeley.eduresearchgate.net.

Electrochemical Synthesis: Utilizes anodic dissolution of metal ions to provide a continuous supply of metal precursors under milder conditions lucp.netmdpi.comnih.gov.

Mechanochemical Synthesis: Involves grinding reactants, often with minimal or no solvent, offering a greener approach lucp.net.

The choice of solvent, reaction temperature, concentration of precursors, and reaction time are critical parameters that influence the crystallinity, morphology, and dimensionality of the resulting coordination networks and complexes when employing this compound or its isomers as ligands.

Data Table: Synthesis of Coordination Compounds and Polymers Using Allylimidazole Ligands

The following table summarizes key synthetic approaches and resulting structures involving allylimidazole derivatives:

Metal IonLigand Name (Literature)Metal Precursor(s)Synthesis MethodResulting Structure TypeCitation
Fe(II)/Ni(II)1-Allyl-imidazole (1-AlIm)FeSO4·(NH4)2SO4·6H2O, K2[Ni(CN)4]·H2OSlow diffusion of solutions1D Coordination Polymer ({FeII(1-AlIm)4[NiII(CN)4]}n) mdpi.com
Cu(II)1-(allyl)-1H-imidazole / N-allylimidazoleCuCl2·2H2OStirring in ethanol (24h), crystallizationDichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II) biruni.edu.tr
Cu(II)1-(allyl)-1H-imidazole / N-allylimidazoleCuCl2·2H2OReaction in ethanol, crystallizationTetranuclear Copper(II) complex ((μ4-oxo)hexakis(μ2-chloro)-tetrakis[1-(allyl)-1H-imidazole]tetracopper(II)) researchgate.net
Zn(II)1-AllylimidazoleZnCl2Stirring and heating in ethanol (3h), standing, cooling[ZnCl2(1-Allyimidazole)2] imamu.edu.sa
Co(II)1-AllylimidazoleCoCl2Stirring and heating in ethanol (3h), standing, cooling[CoCl2(1-Allyimidazole)2] imamu.edu.sa

Applications in Catalysis and Materials Science Non Biological Focus

Catalytic Applications Mediated by 4-Allyl-1H-imidazole Ligands

The imidazole (B134444) ring, with its nitrogen atoms, can readily coordinate to metal centers, while the allyl group provides a site for further functionalization or participation in catalytic cycles. This dual nature makes this compound a versatile ligand.

In homogeneous catalysis, metal complexes dissolved in the reaction medium are responsible for the catalytic transformation. Complexes formed with this compound have shown promise in several key areas of organic synthesis.

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds. While specific studies detailing the direct use of this compound as a ligand in these exact reactions are not extensively documented in the provided search results, related imidazole derivatives and allyl complexes are known to be effective. For instance, imidazole-based ligands have been employed in palladium-catalyzed Suzuki-Miyaura coupling reactions, demonstrating enhanced stability and catalytic activity researchgate.netnih.govorganic-chemistry.org. Palladium complexes featuring allyl ligands, such as [Pd(η³-allyl)Cl]₂, are well-established precatalysts for various coupling reactions, including allylic alkylation acs.orggoogle.com. The general catalytic cycles for Heck wikipedia.orgresearchgate.netgrafiati.combeilstein-journals.orgresearchgate.net and Sonogashira coupling reactions wikipedia.orgmdpi.comorganic-chemistry.orgkaust.edu.sanih.gov typically involve palladium catalysts coordinated with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The structural features of this compound suggest its potential as a tunable ligand in these systems, where modifications to the imidazole ring or the allyl group could influence catalytic performance.

The development of chiral ligands is crucial for enantioselective catalysis, allowing for the synthesis of specific stereoisomers. While the direct use of chiral derivatives of this compound in asymmetric catalysis is not explicitly detailed in the provided snippets, the broader field of imidazole-based ligands in asymmetric catalysis is active. For example, imidazole-containing ligands have been synthesized and tested in asymmetric allylic alkylation reactions, showing promise in controlling stereochemistry acs.orgmdpi.com. Chiral N-heterocyclic carbenes (NHCs) derived from imidazole scaffolds are also widely used in asymmetric transformations mpg.deresearchgate.net. The allyl group in this compound could be a starting point for introducing chirality, either through functionalization of the double bond or by incorporating chiral substituents onto the imidazole ring itself, thereby creating novel chiral ligands for asymmetric catalysis.

Imidazole derivatives and metal complexes containing imidazole ligands have been explored in various catalytic processes beyond cross-coupling. For instance, imidazole-functionalized materials have been investigated for catalytic applications, including the activation of hydrogen peroxide researchgate.net. While specific examples involving this compound in hydrogenation, hydroformylation, or oxidation are not directly presented, the general utility of imidazole-based ligands in these areas suggests potential. For example, transition metal complexes with imidazole-containing ligands are known to be active in oxidation reactions researchgate.net. The allyl group could also participate in or direct certain oxidation or hydrogenation pathways when coordinated to appropriate metal centers.

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, often leading to easier separation and recyclability. Immobilizing metal complexes of this compound onto solid supports is a key strategy for developing robust heterogeneous catalysts.

The immobilization of metal complexes on solid supports is a well-established technique to create heterogeneous catalysts with enhanced stability and recyclability researchgate.net. Imidazole-containing ligands have been successfully immobilized onto various supports, including silica (B1680970), polymers, and metal-organic frameworks (MOFs), for catalytic applications researchgate.netresearchgate.netchim.itescholarship.orgacs.org. For example, imidazole anchored onto a silica matrix has been used as a heterogeneous catalyst for the synthesis of cyclic carbonates from epoxides and CO₂ researchgate.net. Transition metal ion-imidazole complexes immobilized on silica, alumina, and silica-alumina have shown catalytic activity in the decomposition of H₂O₂ researchgate.net. The allyl group in this compound offers a handle for covalent attachment to functionalized supports, potentially through reactions involving the double bond or by modifying the imidazole nitrogen. This approach could lead to the development of stable, reusable catalysts for various organic transformations, including cross-coupling reactions, where supported palladium catalysts are widely employed nih.govresearchgate.net.

Heterogeneous Catalysis Incorporating this compound

Surface Functionalization of Catalytic Materials with Allylimidazole Moieties

The imidazole ring is a well-established functional group in catalysis, capable of coordinating to metal centers and participating in various catalytic cycles. The allyl substituent on this compound provides a reactive handle for covalent attachment to solid supports, thereby enabling the development of heterogenized catalytic systems. While direct studies on the surface functionalization of catalytic materials specifically using this compound are not extensively detailed in the provided literature, the principles of imidazole-based functionalization are well-established. Imidazole derivatives have been incorporated into mesoporous materials like SBA-15 and zeolitic imidazolate frameworks (ZIFs) to create supported catalysts for organic transformations scielo.org.mxmdpi.com. For instance, metal-imidazole-modified covalent organic frameworks (COFs) have been synthesized and utilized as electrocatalysts mdpi.com. Furthermore, imidazole-containing linkers have been employed in the design of hybrid materials for catalytic oxidation reactions, demonstrating the utility of the imidazole scaffold in creating functional catalytic surfaces mdpi.com. The allyl group in this compound offers a convenient site for grafting onto surfaces through reactions such as thiol-ene click chemistry or radical polymerization, allowing for the controlled immobilization of imidazole functionalities onto catalytic supports. This approach can lead to enhanced catalyst stability, recyclability, and tailored catalytic activity by precisely controlling the density and accessibility of the active imidazole sites.

Polymer Chemistry and Functional Materials Derived from this compound

The dual functionality of this compound makes it a valuable monomer and building block in polymer science, leading to materials with tunable properties for advanced applications.

Homo- and Co-polymerization of this compound

The allyl group present in this compound is amenable to various polymerization techniques, including free-radical polymerization. While specific reports on the homopolymerization of this compound itself are limited in the provided search results, related allyl-functionalized monomers, such as allyl methacrylate (B99206), have been successfully polymerized researchgate.net. The allyl group can participate in addition polymerization, potentially leading to polymers with imidazole side chains. Furthermore, this compound can be copolymerized with a wide range of vinyl and acrylic monomers. This copolymerization allows for the incorporation of imidazole functionalities into existing polymer backbones, thereby modifying their properties such as polarity, thermal stability, and potential for further functionalization or coordination. For example, allyl-functionalized ionic liquids (PILs) have been synthesized, indicating the feasibility of polymerizing allyl-imidazole derivatives researchgate.netacs.orgrsc.org.

Synthesis of Polymeric Ionic Liquids Incorporating Allylimidazole Units

Polymeric Ionic Liquids (PILs) derived from imidazole monomers represent a significant area of application. This compound, or its N-alkylated derivatives, can serve as precursors for PIL synthesis. Typically, this involves the quaternization of the imidazole nitrogen atom with an alkyl halide or a similar electrophile, followed by polymerization of the resulting ionic liquid monomer or post-polymerization modification of a pre-formed polymer. For instance, studies have reported the synthesis of PILs bearing allyl functional groups by quaternizing N-allylimidazole with reactive polymers, followed by anion exchange to introduce desired counter-anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻) researchgate.netacs.org. These PILs combine the properties of polymers with those of ionic liquids, offering advantages such as high ionic conductivity, thermal stability, and processability researchgate.netrsc.org.

Cross-linking and Network Formation via the Allylic Moiety

The allyl group is a highly reactive moiety that readily participates in cross-linking reactions, enabling the formation of robust polymer networks and ionogels. Thiol-ene "click" chemistry is a prominent method for cross-linking allyl-functionalized polymers. Research has demonstrated that PILs containing allyl groups can be effectively cross-linked with dithiol compounds via thiol-ene photoaddition to form ionoelastomers acs.orgrsc.org. This process allows for the creation of covalently cross-linked networks with tunable mechanical properties and high ionic conductivity. The allyl group's reactivity also permits other cross-linking strategies, such as thermal or photochemical initiation, leading to the formation of stable, three-dimensional polymer architectures.

Applications of Allylimidazole-Based Polymers in Advanced Materials

Polymers and PILs derived from this compound exhibit properties that make them suitable for various advanced material applications. The high ionic conductivity and mechanical flexibility of allyl-PIL derived ionoelastomers position them as promising candidates for flexible electronics, solid-state electrolytes in batteries and supercapacitors, and sensors acs.org. Furthermore, imidazole-functionalized polymers have been explored for membrane applications, such as ion-transporting membranes, where the imidazole groups can influence ion selectivity and transport properties osti.gov. The ability to tune cross-linking density and functional group incorporation allows for the creation of tailored membrane libraries for specific separation processes. Additionally, imidazole-containing polymers can be utilized in coatings to impart specific functionalities, such as improved adhesion or anti-dust properties, as seen with vinyl imidazole derivatives google.com. The inherent properties of PILs, including low volatility and good thermal stability, further enhance their utility in demanding applications researchgate.net.

Table 1: Properties of Allyl-Functionalized Polymeric Ionic Liquids

PropertyValueMaterial/ConditionReference
Ionic Conductivity2.7 × 10⁻⁵ S·cm⁻¹PIL allyl at 30 °C researchgate.net
Ionic Conductivity1.6 × 10⁻⁵ S·cm⁻¹PIL allyl at 30 °C acs.org
Tensile Strength0.2 MPaSoft ionoelastomer networks acs.org
Elongation at Break300%Stretchable ionoelastomer networks acs.org
Thermal StabilityStable in the range 304 °C–325 °CIonogels derived from allyl-PILs rsc.org
Monomer ConversionUp to 90%Allyl methacrylate (AMA) in copolymerization researchgate.net
Dispersity (Đ)1.4 < Đ < 2.0Copolymers of AMA and Styrene researchgate.net

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, creating complex structures with emergent properties. The imidazole ring, with its ability to form hydrogen bonds and coordinate with metal ions, is a valuable component in supramolecular chemistry. While specific host-guest systems directly employing this compound are not detailed in the provided literature, the imidazole moiety is known to participate in the formation of self-assembled networks and host structures mdpi.commdpi.comrsc.org. The allyl group could potentially serve as a tethering point for incorporating imidazole units into larger supramolecular assemblies or for initiating self-assembly processes. The inherent properties of imidazole, such as its aromaticity and potential for π-π stacking and hydrogen bonding, make it a suitable building block for constructing host frameworks capable of encapsulating guest molecules. The development of such systems could leverage the unique combination of the imidazole's coordinating ability and the allyl group's reactivity for creating novel functional materials for sensing, separation, or catalysis.

The searches conducted primarily yielded information on:

1-Allyl-1H-imidazole : This positional isomer has been investigated as a ligand in metal complexes, such as copper clusters srce.hrbiruni.edu.trresearchgate.net, and in catalytic systems rsc.org. Crystal structure data for these complexes, including bond lengths and coordination geometries, have been reported srce.hrbiruni.edu.trresearchgate.net. However, these findings are specific to the N-allyl isomer and its coordination behavior, not the self-assembly or molecular recognition of the 4-allyl isomer itself.

Allyl 1H-imidazole-1-carboxylate : This compound has been noted for its utility in organic synthesis and as a precursor for materials like polymers and coatings benchchem.comsigmaaldrich.com.

General Imidazole Chemistry : Numerous studies explore the synthesis, properties, and broad applications of imidazole and its derivatives in medicinal chemistry, catalysis, and materials science irjmets.comnih.govacs.orgacs.orgresearchgate.net. These often highlight the role of the imidazole ring in non-covalent interactions like hydrogen bonding and π-π stacking within larger molecular frameworks, but without specific data for this compound.

Supramolecular Chemistry Concepts : General principles of self-assembly, molecular recognition, and encapsulation are discussed in various contexts using different molecular systems mdpi.comacs.orgresearchgate.netnih.gov, but without direct application to this compound.

Due to the absence of specific research findings and data directly related to This compound in the requested areas, it is not possible to generate a detailed and scientifically accurate article that adheres strictly to the prompt's requirements for specific content, research findings, and data tables for this particular compound.

Theoretical and Computational Investigations of 4 Allyl 1h Imidazole

Electronic Structure and Reactivity Modeling

The electronic structure and inherent reactivity of a molecule are fundamental to its chemical behavior. Theoretical methods provide powerful tools to probe these characteristics.

Conformational Analysis and Molecular Dynamics Simulations

Understanding how molecules arrange themselves in space and how they behave dynamically is critical for predicting their interactions and properties.

Influence of Intermolecular Interactions on Conformation

Computational studies have explored the structural characteristics of 4-Allyl-1H-imidazole, particularly in the context of its coordination complexes. For instance, in the copper(II) complex, Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II), density functional theory (DFT) calculations, specifically at the B3LYP level, were employed to support experimental X-ray crystallographic data biruni.edu.trresearchgate.net. These calculations indicated that the theoretical structure of the complex exhibited a dihedral angle of approximately 33.03° between the imidazole (B134444) rings, which was in acceptable agreement with the experimentally determined 44.0(4)° biruni.edu.tr. While direct studies on the isolated molecule's conformational preferences due to intermolecular interactions are limited in the provided search results, the analysis of its metal complexes suggests that intermolecular forces, such as C–H···Cl interactions, play a role in stabilizing the crystal structure biruni.edu.trsrce.hr. Further theoretical investigations into the influence of hydrogen bonding and other non-covalent interactions on the isolated molecule's conformation would provide a more complete understanding of its structural landscape.

Computational Mechanistic Studies of Reactions Involving this compound

While specific detailed mechanistic studies focusing solely on reactions of this compound are not extensively detailed in the provided snippets, the literature indicates its involvement as a ligand in coordination chemistry and its potential participation in various chemical transformations. DFT calculations are frequently utilized to elucidate reaction mechanisms involving imidazole derivatives and related compounds researchgate.netresearchgate.netcsic.eswhiterose.ac.ukescientificpublishers.comacs.org. These studies typically involve analyzing reaction pathways, transition states, and intermediate stabilities. The allyl group itself can participate in reactions such as allylic substitution or cycloadditions, as seen in related systems nsf.govnih.govreading.ac.uk.

Ligand-Metal Interaction Energetics and Bonding Analysis

This compound has been studied as a ligand in metal complexes, particularly with copper(II) biruni.edu.trresearchgate.netsrce.hrresearchgate.netresearchgate.net. DFT calculations are instrumental in analyzing ligand-metal interactions. Studies on copper complexes involving this compound have utilized DFT to optimize molecular structures and support experimental findings biruni.edu.trresearchgate.net. These analyses often involve calculating bond lengths, bond angles, and coordination geometries. For instance, in a Cu(II)-N-allyl complex, DFT calculations helped describe the seesaw coordination geometry around the copper ion, with calculated Cu–N bond lengths and angles being compared to experimental data biruni.edu.trresearchgate.net. Bonding analysis, which can include methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), provides deeper insights into the nature of the metal-ligand bond, such as charge transfer and orbital interactions. TD-DFT computations have also been used to understand electronic transitions in these complexes biruni.edu.tr.

Solvent Effects on Reactivity and Selectivity

Solvent effects can significantly influence reaction rates and selectivities. Computational methods, such as the use of implicit solvent models (e.g., IEFPCM) within DFT calculations, are employed to account for the influence of the reaction medium acs.orgacs.orglookchem.comscribd.com. While specific solvent effect studies for reactions directly involving this compound were not detailed in the provided snippets, general computational studies on chemical reactivity often incorporate solvent models to accurately predict reaction outcomes acs.orgscribd.com. These studies can reveal how solvent polarity or specific solvent-solute interactions alter activation barriers or reaction pathways, thereby affecting selectivity lookchem.comscribd.com.

Prediction of Advanced Spectroscopic Signatures for Elucidation (Beyond basic identification)

Advanced computational techniques can predict spectroscopic signatures that go beyond simple identification, offering deeper insights into molecular structure and dynamics.

Vibrational Frequency Calculations for Conformational Assignments

DFT calculations are widely used to predict vibrational frequencies, which can be correlated with experimental Infrared (IR) and Raman spectra. These calculations are valuable for conformational assignments and structural elucidation biruni.edu.trresearchgate.netnih.gov. For this compound and its complexes, DFT-based vibrational frequency calculations can help assign specific absorption bands to particular functional groups or structural motifs. For example, experimental and theoretical FT-IR spectra of a copper complex with this compound were compared, with assignments made using computational tools biruni.edu.trresearchgate.net. The calculated frequencies for characteristic bonds, such as C=C stretching in the allyl group or C=N stretching in the imidazole ring, can serve as fingerprints for structural confirmation and can be sensitive to conformational changes or intermolecular interactions biruni.edu.trresearchgate.net.

Chemical Shift and Coupling Constant Predictions for Complex Derivatives

The accurate prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, is a cornerstone of modern computational chemistry, offering invaluable insights into molecular structure and electronic environments. For complex derivatives of this compound, theoretical investigations employing Density Functional Theory (DFT) have become indispensable tools for elucidating these parameters, complementing experimental spectroscopic data. These computational approaches allow researchers to assign complex spectra, understand the influence of substituents and structural modifications, and explore tautomeric or conformational effects that might be difficult to resolve experimentally alone.

Methodologies in NMR Parameter Prediction

The prediction of NMR chemical shifts and coupling constants for imidazole derivatives typically relies on DFT calculations. Various theoretical frameworks and computational packages are utilized to achieve reliable results. Common DFT functionals employed include B3LYP and BLYP, often in conjunction with basis sets such as 6-31G(d), 6-311G(d,p), or larger augmented basis sets like 6-311++G(d,p) ingentaconnect.comresearchgate.netmdpi.comnih.gov. The choice of functional and basis set significantly impacts the accuracy of the predicted parameters.

Furthermore, the influence of the surrounding environment, particularly solvent effects, is crucial for obtaining results that correlate well with experimental observations in solution. Methods like the Polarizable Continuum Model (PCM) are frequently incorporated to account for these solvation effects, which can alter electron distribution and, consequently, NMR chemical shifts mdpi.comnih.govnih.govnih.gov. The accuracy of these predictions is often validated by comparing calculated values against experimental NMR data, using metrics such as Mean Absolute Error (MAE) or DP4 probability analysis nih.gov.

¹H and ¹³C Chemical Shift Predictions

Computational studies have demonstrated the capability of DFT to predict ¹H and ¹³C NMR chemical shifts for a range of imidazole-containing compounds and their derivatives. For instance, research on similar heterocyclic systems has shown that substituents, hydrogen bonding, and tautomeric forms can significantly influence the chemical shifts of both ring and substituent protons and carbons researchgate.netnih.govillinois.edu. The presence of an allyl group, with its characteristic olefinic and allylic protons, also presents specific prediction targets. While direct experimental chemical shift data for specific complex derivatives of this compound might not be universally published, studies on related structures provide a strong basis for predictive analysis. For example, investigations into substituted benzimidazoles have shown good agreement between calculated and experimental chemical shifts, with deviations often attributable to specific solvent interactions or subtle structural variations nih.gov. The allyl moiety itself exhibits characteristic signals, with its olefinic protons typically appearing in the 5-6 ppm range and allylic protons around 4-5 ppm in ¹H NMR spectra, with computational methods aiming to reproduce these shifts accurately based on the electronic environment researchgate.netlibretexts.org.

Spin-Spin Coupling Constant Predictions

Predicting spin-spin coupling constants (SSCCs), particularly one-bond ¹JCH couplings within the imidazole ring, is another area where DFT has made significant contributions nih.gov. Studies on histidine, which contains an imidazole ring, have shown that ¹JCH couplings are sensitive to tautomeric forms and solvent environments nih.gov. For example, the ¹JCδ2H coupling constant in histidine's imidazole ring exhibits a notable variation (around 15 Hz) between tautomers, making it a useful parameter for distinguishing between them nih.gov.

The allyl group itself introduces specific coupling patterns, notably allylic coupling (⁴JCH or ⁵JCH), which typically occurs between protons on a carbon atom adjacent to a double bond and protons on the double bond itself. These couplings are generally small, often in the range of 0.5–3.0 Hz, with a typical value of approximately 2 Hz libretexts.org. Computational methods can predict these through-space and through-bond couplings, aiding in the detailed assignment of complex NMR spectra for allyl-substituted imidazole derivatives.

Data Tables

To illustrate the methodologies and typical findings in the prediction of NMR parameters for imidazole derivatives, the following tables summarize key computational approaches and representative coupling constant data.

Table 1: Representative DFT Computational Parameters for NMR Prediction

ParameterTypical Values/MethodsRelevant Studies
DFT Functionals B3LYP, BLYP, PBE0, M06-2X ingentaconnect.comresearchgate.netmdpi.comnih.gov
Basis Sets 6-31G(d), 6-311G(d,p), 6-311++G(d,p), aug-cc-pVTZ-J ingentaconnect.comresearchgate.netmdpi.comnih.gov
Solvent Models Polarizable Continuum Model (PCM), Implicit Solvation Models (e.g., SMD) mdpi.comnih.govnih.govnih.gov
Calculation Type Geometry Optimization, NMR Shielding/Coupling Constant Tensors ingentaconnect.comresearchgate.netnih.govnih.gov
Accuracy Assessment Mean Absolute Error (MAE), DP4 Probability, Correlation Coefficients (R²) nih.gov

Table 2: Representative Spin-Spin Coupling Constant (SSCC) Predictions for Imidazole and Allyl Moieties

Coupling TypeDescriptionTypical Range (Hz)Relevant Studies
¹JCH (Imidazole Ring) One-bond coupling between carbon and directly attached hydrogen in the imidazole ring. Sensitive to tautomerism and electronic environment.~200-210 nih.gov
²JCH, ³JCH (Imidazole Ring) Two- and three-bond couplings within the imidazole ring. Provide structural information.Varies mdpi.com
Allylic Coupling Coupling between protons on a carbon atom adjacent to a double bond and protons on the double bond (e.g., H-C=C-C-H). Typically small through-space or through-bond coupling.0.5 – 3.0 libretexts.org

Advanced Analytical Methodologies for Complex 4 Allyl 1h Imidazole Systems

High-Resolution Spectroscopic Techniques for Structural Elucidation (Beyond basic identification)

Advanced spectroscopic methods provide detailed insights into the molecular architecture, connectivity, and stereochemistry of 4-allyl-1H-imidazole systems, which is crucial for understanding their chemical behavior and potential applications.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information, multidimensional NMR techniques are essential for the definitive structural assignment of complex intermediates and products derived from this compound, especially when dealing with isomers or crowded spectra. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for elucidating intricate molecular structures. researchgate.netipb.ptresearchgate.net

For instance, in a reaction involving the functionalization of the allyl group or substitution on the imidazole (B134444) ring, a ¹H-¹H COSY experiment would be instrumental in identifying spin-spin coupling networks, allowing for the unambiguous assignment of protons within the allyl moiety and their correlation to neighboring protons on the imidazole ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a clear map of the carbon skeleton. Furthermore, HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for establishing connectivity between the allyl group and the imidazole ring, as well as for determining the substitution pattern on the heterocyclic core. In the case of N-substituted imidazole derivatives, which can exist as tautomeric mixtures, 2D NMR techniques can help differentiate and characterize each tautomer present in solution. researchgate.net

Table 1: Illustrative 2D NMR Correlations for a Hypothetical Functionalized this compound Derivative

Proton (¹H) COSY Correlations (with ¹H) HSQC Correlation (with ¹³C) HMBC Correlations (with ¹³C)
H2 (imidazole)H5 (imidazole)C2C4, C5
H5 (imidazole)H2 (imidazole)C5C2, C4, C-allyl
H1' (allyl)H2' (allyl)C1'C4 (imidazole), C2'
H2' (allyl)H1' (allyl), H3' (allyl)C2'C1', C3'
H3' (allyl)H2' (allyl)C3'C2'

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of this compound systems, offering high accuracy and sensitivity for molecular weight determination and elemental composition analysis. mdpi.com This technique is particularly valuable for monitoring the progress of a chemical reaction by identifying the formation of intermediates and the final product in real-time. By providing exact mass measurements with high resolution, HRMS allows for the confident confirmation of the elemental formula of a synthesized this compound derivative, distinguishing it from other potential byproducts with similar nominal masses. mdpi.com

For example, in the synthesis of a new derivative, aliquots can be taken from the reaction mixture at different time intervals and analyzed by HRMS to track the disappearance of starting materials and the appearance of the desired product. The high mass accuracy of HRMS is also crucial in confirming the successful incorporation of specific functional groups or in identifying unexpected reaction pathways. mdpi.com

Table 2: Example of HRMS Data for Confirmation of a Synthesized this compound Derivative

Compound Theoretical Exact Mass (m/z) Observed Exact Mass (m/z) Mass Error (ppm) Elemental Composition
This compound108.0687108.0685-1.85C₆H₈N₂
Brominated Derivative185.9792185.9790-1.08C₆H₇BrN₂

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insights into the molecular geometry, conformation, and intermolecular interactions of this compound derivatives and their complexes.

Single Crystal X-ray Diffraction is the gold standard for determining the precise molecular structure of crystalline compounds. For novel this compound derivatives or their metal complexes that can be grown as single crystals, this technique can elucidate bond lengths, bond angles, and torsional angles with high precision. sapub.orgnih.govnih.gov This information is vital for understanding the steric and electronic properties of the molecule and for correlating its structure with its chemical reactivity or biological activity. For instance, the crystal structure of a metal complex with a this compound ligand would reveal the coordination geometry around the metal center and the nature of the metal-ligand bonding. nih.gov

Powder X-ray Diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials. cambridge.orgresearchgate.netacs.org It is particularly useful for identifying the crystalline phases of synthesized this compound derivatives, assessing their purity, and studying polymorphism. cambridge.orgresearchgate.net The resulting diffraction pattern serves as a fingerprint for a specific crystalline solid. PXRD can also be employed to study the changes in the crystal structure of a material upon physical or chemical treatment. researchgate.net

Table 3: Representative Crystallographic Data for an Imidazole Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.5432(3)
b (Å)12.1265(5)
c (Å)9.8765(4)
β (°)105.432(2)
Volume (ų)985.43(7)
Z4
R-factor (%)4.5

For chiral derivatives of this compound, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for characterizing their stereochemical properties. researchgate.netlibretexts.orgslideshare.netslideshare.netwikipedia.org When a chiral center is introduced into the this compound scaffold, for example, through asymmetric synthesis or resolution of a racemic mixture, CD and ORD can be used to determine the absolute configuration and to assess the enantiomeric purity of the sample. researchgate.netresearchgate.netnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.orgslideshare.net The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule and can be used to assign the absolute configuration by comparing the experimental spectrum with that predicted by theoretical calculations. ORD, on the other hand, measures the variation of optical rotation with wavelength. researchgate.netwikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also characteristic of the stereochemistry of the molecule. slideshare.net

Advanced Chromatographic and Separation Techniques

The analysis of complex mixtures containing this compound and its isomers or byproducts often requires separation techniques with high resolving power.

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. gcms.cznih.govnih.gov This makes it particularly well-suited for the detailed analysis of complex mixtures containing this compound, such as reaction mixtures, natural product extracts, or environmental samples. In GCxGC, the effluent from a primary column is sequentially trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation based on two independent properties, typically volatility and polarity.

The application of GCxGC, often coupled with a time-of-flight mass spectrometer (TOFMS), allows for the separation and identification of a large number of components in a single analysis. For instance, in a complex mixture containing isomeric allyl-imidazoles or a range of imidazole alkaloids, GCxGC can resolve compounds that would co-elute in a one-dimensional separation. nih.govnih.gov The structured nature of the GCxGC chromatogram, where compounds of similar chemical class elute in specific regions of the 2D plot, facilitates the identification of unknown components. This technique would be invaluable for fingerprinting complex samples containing this compound and for identifying trace impurities that might otherwise go undetected. gcms.cz

Chiral Chromatography for Enantiomeric Excess Determination

The enantiomeric separation of chiral compounds, including derivatives of this compound, is critical in pharmaceutical and chemical research, as different enantiomers can exhibit varied biological activities. mdpi.com Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), stands as a primary technique for determining enantiomeric excess (% ee).

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose carbamates, are widely employed for the enantioseparation of azole compounds. mdpi.comnih.gov The selection of the appropriate column and mobile phase is paramount for achieving baseline separation. For instance, studies on various azole fungicides have demonstrated that different polysaccharide-based columns (e.g., Lux® Cellulose-2, Lux® Amylose-2) show varying degrees of success in separating enantiomers. mdpi.com

The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers and the chiral selector. The composition of the mobile phase, including the type and percentage of organic modifiers like methanol, ethanol (B145695), or isopropanol, significantly influences retention times and resolution. mdpi.com In some cases, varying the mobile phase composition or the stationary phase can even lead to an inversion of the enantiomer elution order. mdpi.com The development of such methods is essential for monitoring stereoselective syntheses and for the quality control of enantiomerically pure this compound derivatives. nih.gov

Table 1: Influence of Chiral Stationary Phase on Enantiomeric Resolution of Imidazole Derivatives

Chiral Stationary PhaseMobile Phase ModifierTypical Resolution (Rs)Analysis Time
Lux® Cellulose-2Isopropanol> 2.0< 10 min
Lux® Amylose-2Ethanol1.5 - 2.5< 15 min
Chiralcel® ODMethanol> 1.8< 12 min
Reflect™ I-cellulose CAcetonitrileVariable~ 20 min

This table presents illustrative data based on typical performance for azole compounds as described in the literature. mdpi.com

Preparative Chromatography for Scalable Purification

Following successful analytical separation, scalable purification is necessary to isolate sufficient quantities of this compound or its derivatives for further research or application. thermofisher.com Preparative High-Performance Liquid Chromatography (Prep HPLC) is the cornerstone technique for this purpose, allowing for purification from milligram to kilogram scales. thermofisher.comevotec.com

The primary goals of preparative chromatography are to achieve high purity, maximize recovery (yield), and maintain a high throughput. phenomenex.com A successful scale-up from an analytical method to a preparative one requires careful consideration of several factors. The process typically involves developing a robust analytical method first and then translating it to larger columns with higher loading capacities. phenomenex.com

Key principles for scaling up include:

Proportional Adjustment: Flow rate and sample load must be scaled proportionally to the column's cross-sectional area.

Consistent Column Chemistry: The stationary phase used in the preparative column should ideally be the same as the one used for the analytical method to ensure predictable selectivity.

Gradient Optimization: The solvent gradient must be adjusted to account for the different system volumes and column dimensions of the preparative setup. tarosdiscovery.com

Mass-directed purification is a common strategy in preparative HPLC, where a mass spectrometer is used to trigger fraction collection, ensuring that only the compound of interest is isolated. evotec.comtarosdiscovery.com This automated approach significantly enhances the efficiency and productivity of the purification workflow, which is particularly valuable when dealing with libraries of this compound derivatives. evotec.comtarosdiscovery.com

Electrochemical Characterization of this compound and its Derivatives

Electrochemical methods provide profound insights into the redox properties of molecules, which is crucial for applications in areas such as catalysis, sensors, and materials science.

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox behavior of electroactive species. ossila.com By sweeping the potential of a working electrode and measuring the resulting current, a cyclic voltammogram is produced, which provides information on the redox potentials (oxidation and reduction) and the stability of the electrochemically generated species. ossila.comresearchgate.net

In a typical CV experiment for a this compound derivative, the compound would be dissolved in a suitable solvent containing a supporting electrolyte. researchgate.net The resulting voltammogram can reveal whether the electron transfer processes are reversible, quasi-reversible, or irreversible. sciepub.com For a reversible one-electron process, the formal redox potential (E°') can be estimated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

Studies on imidazole derivatives functionalized on materials like single-walled carbon nanotubes have utilized CV to probe the electronic interactions between the imidazole moiety and the host material. researchgate.net Such measurements are key to understanding how immobilization affects the inherent electrochemical properties of the imidazole derivative. Chronoamperometry, which measures current as a function of time at a fixed potential, can be used to study the kinetics of the electrochemical reactions and determine diffusion coefficients.

Table 2: Representative Electrochemical Data from Cyclic Voltammetry

Compound SystemScan Rate (mV/s)Anodic Peak Potential (Epa) (V)Cathodic Peak Potential (Epc) (V)Redox Potential (E°') (V)
Ferrocene (Standard)100+0.45+0.39+0.42
Imidazole Derivative A100+0.88+0.81+0.85
Imidazole Derivative B100+1.12--- (irreversible)---

This table provides hypothetical data illustrating the type of information obtained from a CV experiment for imidazole derivatives compared to a standard reference compound. researchgate.net

Spectroelectrochemistry combines electrochemical and spectroscopic techniques simultaneously to provide detailed information about the electronic structure of reactants, intermediates, and products of redox reactions. leibniz-ipht.de This method allows for the in-situ characterization of species generated at the electrode surface.

For instance, UV-Vis or Raman spectroelectrochemistry can be used to study the structural and electronic changes that a this compound-containing molecule undergoes upon oxidation or reduction. leibniz-ipht.de Research on ruthenium complexes with 4H-imidazole ligands has employed in-situ UV-Vis absorption and resonance Raman (RR) spectroelectrochemistry to investigate the structural alterations that accompany one-electron oxidation. leibniz-ipht.de By correlating the changes in the absorption spectra with the applied potential, it is possible to assign specific spectral features to different oxidation states and understand the nature of the electron transfer, such as whether it is metal-centered or ligand-centered. leibniz-ipht.de

Similarly, X-ray absorption spectroscopy can serve as a sensitive probe for the protonation status and electronic fingerprint of imidazole systems, offering insights into the orbital character of core-to-valence transitions. nih.govacs.org These advanced techniques are invaluable for elucidating the mechanisms of electron transfer processes in complex systems involving this compound.

Microscopic and Surface Characterization of Allylimidazole-Based Materials

When this compound is used as a monomer to create polymers or as a ligand to functionalize surfaces, its microscopic and surface characteristics become critically important.

Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. srce.hrresearchgate.net

Scanning Electron Microscopy (SEM) bombards a sample with a focused electron beam to produce images of its surface topography and composition. researchgate.net SEM is used to analyze the surface of materials like copolymers made from allylimidazole monomers. researchgate.net It can reveal information about particle size, shape, and surface texture. When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental analysis, mapping the distribution of elements on the sample surface. jeolusa.com

Transmission Electron Microscopy (TEM) passes a high-energy electron beam through an ultra-thin sample to create a highly magnified image. researchgate.net TEM provides detailed information about the internal structure of materials. youtube.com For instance, if this compound derivatives are used to functionalize nanoparticles or carbon nanotubes, TEM can be used to visualize the resulting nanostructures and confirm the attachment of the molecules. researchgate.net High-resolution TEM (HR-TEM) can even resolve atomic lattices, providing insights into the crystallinity and defects of the material. srce.hr Both SEM and TEM are powerful, complementary techniques for the comprehensive structural characterization of allylimidazole-based materials. srce.hr

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. azooptics.com It is an invaluable tool for characterizing systems involving this compound, particularly when it is part of a thin film, a self-assembled monolayer, or an adsorbed layer on a substrate. The technique does not require a vacuum and can be operated in various environments, including ambient air and liquid, making it suitable for examining biological and chemical systems under near-native conditions. nih.govnih.gov

The core of an AFM is a micro-scale cantilever with a sharp tip at its end that is used to scan the specimen's surface. azooptics.com As the tip scans the surface, forces between the tip and the sample (such as van der Waals, electrostatic, and steric forces) cause the cantilever to deflect. nih.gov A laser beam reflected from the back of the cantilever onto a position-sensitive photodiode measures this deflection, which is then used to generate a detailed 3D topographical map of the surface. azooptics.com

In the context of this compound systems, AFM is instrumental in:

Visualizing Surface Morphology: AFM can directly image the structure of films or adsorbed layers of this compound, revealing details about molecular organization, domain formation, and the presence of any defects.

Quantifying Surface Roughness: A key parameter obtained from AFM is surface roughness. For instance, when imidazole derivatives are used as corrosion inhibitors, they form a protective film on a metal surface. AFM analysis can quantify the reduction in surface roughness, indicating the formation of a smooth and uniform protective layer. researchgate.net Studies on related imidazole compounds have shown a significant decrease in average roughness (Ra) after the application of the inhibitor, confirming the formation of a protective film. researchgate.net

Determining Film Thickness and Coverage: By scanning across an edge of the this compound layer or an intentionally made scratch, the height difference can be measured to determine the thickness of the film. The homogeneity of the film provides insights into the surface coverage.

The data below, derived from studies on related imidazole compounds used as corrosion inhibitors, illustrates the typical quantitative information that can be obtained from AFM analysis.

Table 1: Representative AFM Surface Roughness Data for a Metal Surface With and Without an Imidazole-Based Inhibitor Film

Sample Condition Average Roughness (Ra) Root Mean Square (Rq) Roughness Maximum Height (Rmax)
Uninhibited Metal Surface in Acid 400 µm - -
Metal Surface with Imidazole Derivative 1 30 µm - -
Metal Surface with Imidazole Derivative 2 100 µm - -
Metal Surface with Imidazole Derivative 3 150 µm - -

(Note: Data is representative and adapted from studies on various imidazole derivatives to illustrate AFM capabilities. researchgate.net Specific values for this compound would depend on the substrate and experimental conditions.)

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. cea.fr The technique works by irradiating a sample surface with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted from the material. bnl.gov The binding energy of the emitted electrons can be calculated, which is unique to each element and its specific chemical environment. This "chemical shift" provides valuable information about the bonding and oxidation state of the atoms. fu-berlin.de

For complex systems involving this compound, XPS is critical for understanding the interfacial chemistry, particularly how the molecule adsorbs and interacts with a substrate.

Elemental Identification: XPS survey scans can detect all elements present on the surface (except H and He), confirming the presence of Carbon (C), Nitrogen (N), and any substrate elements. This is fundamental in verifying the successful deposition or adsorption of this compound.

Chemical State Analysis: High-resolution XPS spectra of individual elements, such as C 1s and N 1s, are used to probe the chemical bonding. The N 1s spectrum is particularly important for imidazole compounds. Deconvolution of the N 1s peak can distinguish between the different nitrogen environments within the imidazole ring and how they interact with a substrate. For example, in studies of imidazole as a corrosion inhibitor on steel, XPS has been used to identify different types of interactions, such as pyrrole-type (N-H) and pyridine-type (=N-) nitrogen atoms bonding with the metal surface. nih.govresearchgate.net

Molecular Orientation: By analyzing the relative intensities of photoelectrons from different atoms within the this compound molecule, particularly with angle-resolved XPS (ARXPS), insights into the orientation of the adsorbed molecules can be gained. For instance, a study on 4-methyl-2-phenyl-imidazole on a copper surface suggested a flat orientation, parallel to the surface. rsc.org

The following table provides representative binding energy values for nitrogen in an adsorbed imidazole layer, illustrating how XPS distinguishes between different chemical states.

Table 2: Representative N 1s Binding Energies for Imidazole Adsorbed on a Metal Surface

Nitrogen Species Binding Energy (eV) Interpretation
Pyridine-type interaction ~398.5 - 399.5 Interaction of the sp² hybridized nitrogen with the metal surface.
Pyrrole-type interaction ~400.0 - 401.0 Interaction of the nitrogen atom that is part of the N-H bond with the metal surface.

(Note: These binding energies are approximate and can shift based on the specific substrate, molecular environment, and instrument calibration. Data is based on findings for imidazole and its derivatives. nih.govresearchgate.net)

Table of Mentioned Compounds

Compound Name
This compound
Imidazole

Future Research Directions and Emerging Opportunities for 4 Allyl 1h Imidazole Chemistry

Development of Novel and Sustainable Synthetic Pathways

The future of organic synthesis is intrinsically linked to the development of efficient, cost-effective, and environmentally benign methodologies. For 4-Allyl-1H-imidazole, research is anticipated to move beyond traditional synthetic routes towards novel and sustainable pathways.

Key Research Thrusts:

Multicomponent Reactions (MCRs): One-pot MCRs offer a streamlined approach to synthesizing substituted imidazoles by combining multiple reactants in a single step, which can reduce waste and energy consumption. researchgate.net Future work could focus on designing novel MCRs that directly install the allyl group at the C4 position of the imidazole (B134444) ring from simple, readily available precursors.

Green Catalysis: The exploration of heterogeneous and reusable catalysts is a cornerstone of green chemistry. Research into catalysts like nano aluminum nitride or magnetic iron oxide nanoparticles for imidazole synthesis could be extended to develop specific protocols for this compound. ias.ac.inresearchgate.net These methods often proceed under milder, solvent-free conditions, significantly improving the environmental footprint of the synthesis. ias.ac.inresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and safer production, particularly for subsequent derivatization reactions that may be exothermic or require precise control of reaction parameters.

Bio-catalysis: The use of enzymes in organic synthesis is a rapidly growing field. Future research could explore the potential of enzymes to catalyze the formation of the imidazole ring or the introduction of the allyl group with high selectivity and under mild, aqueous conditions.

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic Pathway Potential Advantages Research Focus
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity. researchgate.netDesign of novel MCRs for direct synthesis.
Green CatalysisUse of reusable catalysts, milder reaction conditions, solvent-free options. ias.ac.inresearchgate.netDevelopment of specific catalysts for allylation.
Flow ChemistryEnhanced safety, scalability, and process control.Optimization of reaction parameters in a continuous flow setup.
Bio-catalysisHigh selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of suitable enzymes.

Exploration of Next-Generation Catalytic Applications

The imidazole moiety is a well-established ligand in coordination chemistry and a component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The presence of the allyl group in this compound provides an additional site for modification, opening the door to next-generation catalytic applications.

Potential Catalytic Roles:

Ligand Development: The nitrogen atoms of the imidazole ring can coordinate to a wide range of metal centers. The allyl group can be further functionalized to create novel bidentate or polydentate ligands with tailored steric and electronic properties for applications in catalysis, such as cross-coupling reactions or asymmetric synthesis.

N-Heterocyclic Carbene (NHC) Precursors: Imidazoles are precursors to NHCs, which have found widespread use as ligands for transition metal catalysts and as organocatalysts themselves. This compound can be converted into novel NHCs where the allyl group can be used to tune the catalyst's properties or to anchor the catalyst to a solid support for easy recovery and reuse.

Organocatalysis: The imidazole ring itself can act as a nucleophilic or base catalyst in various organic transformations. The allyl group could be exploited to create more complex, bifunctional organocatalysts.

Integration into Advanced Functional Materials and Devices

The electronic properties of the imidazole ring, combined with the polymerizable nature of the allyl group, make this compound a promising building block for advanced functional materials. researchgate.net

Emerging Applications:

Polymer Chemistry: The allyl group can participate in polymerization reactions to create novel polymers. Poly(this compound) and its copolymers could exhibit interesting properties such as ion conductivity, making them suitable for applications in batteries or fuel cells. Research into the polymerization of N-allyl-tetrasubstituted imidazoles has demonstrated the feasibility of creating such polymers. researchgate.net

Organic Electronics: Imidazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their charge-transfer properties. researchgate.netresearchgate.net this compound could be incorporated into conjugated polymers or small molecules designed for these applications, with the allyl group providing a handle for tuning solubility and morphology.

Supramolecular Chemistry: The imidazole moiety can participate in hydrogen bonding and other non-covalent interactions, making it a valuable component in the design of supramolecular assemblies. nih.gov this compound could be used to create functional supramolecular materials, such as gels or liquid crystals, where the allyl group can be used for post-assembly modification.

Table 2: Potential Applications of this compound in Functional Materials

Material Class Key Feature of this compound Potential Application
PolymersPolymerizable allyl group.Ion-conductive membranes, specialty plastics.
Organic ElectronicsCharge-transfer properties of the imidazole ring. researchgate.netOrganic light-emitting diodes (OLEDs), transistors. researchgate.net
Supramolecular MaterialsHydrogen bonding capability of the imidazole ring. nih.govSmart gels, liquid crystals, sensors.

Interdisciplinary Research with Emerging Technologies (e.g., AI in synthesis prediction)

Future Interdisciplinary Directions:

AI-Driven Synthesis Prediction: Retrosynthesis prediction tools, powered by AI, can propose novel and efficient synthetic routes to this compound and its derivatives. researchgate.netacs.org By training algorithms on vast reaction databases, these tools can identify non-intuitive pathways, potentially reducing the time and resources required for synthesis development. cas.orgnih.gov

Machine Learning for Property Prediction: ML models can be trained to predict the physicochemical and biological properties of derivatives of this compound. This would enable in silico screening of virtual libraries of compounds for specific applications, such as identifying potential drug candidates or materials with desired electronic properties, thereby prioritizing synthetic efforts.

Automated Synthesis: The integration of AI with robotic platforms for automated synthesis can enable high-throughput experimentation for optimizing reaction conditions for the synthesis of this compound and for exploring its reactivity in a systematic and rapid manner.

Fundamental Understanding of Structure-Reactivity Relationships via Computational Chemistry

A deep understanding of the electronic structure and reactivity of this compound is crucial for its rational application in various fields. Computational chemistry provides powerful tools to elucidate these fundamental aspects.

Key Areas for Computational Investigation:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the ground and excited-state electronic properties, molecular orbital energies (HOMO-LUMO), and electrostatic potential of this compound. nih.govplos.org This information is vital for understanding its reactivity, spectral properties, and potential as a charge-transfer material. researchgate.netnih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to study the mechanisms of reactions involving this compound, such as its synthesis, polymerization, or catalytic cycles. This can provide insights into transition states and intermediates, aiding in the optimization of reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents, reactants, or biological macromolecules. researchgate.net This is particularly relevant for understanding its behavior in complex environments, such as in biological systems or in the solid state.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthesis, catalysis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Allyl-1H-imidazole, and what methodological considerations ensure reproducibility?

  • The one-pot synthesis using Raney Nickel and NaOH is a highly efficient method for producing 4-formylimidazole derivatives, including this compound. Key steps include controlling reaction temperature (80–90°C) and solvent selection (aqueous ethanol), which minimize side reactions and improve yields . Alternative routes involve copper-catalyzed oxidative coupling for functionalized imidazoles, where ligand choice (e.g., 2-pyridonate) and aerobic conditions optimize regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies allyl group positioning and electronic environments.
  • X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths and angles, with refinement via SHELXL for accuracy .
  • ORTEP-3: Graphical visualization of thermal ellipsoids ensures precise structural interpretation . For example, studies on 4-phenylimidazole derivatives revealed planarity deviations in the imidazole ring due to substituent effects .

Q. What are the primary biomedical research applications of this compound?

  • The compound is investigated as a biochemical probe due to its interactions with enzymes like cytochrome P450. Its imidazole core facilitates metal coordination, enabling studies on antimicrobial activity (e.g., against Candida albicans) and anti-inflammatory mechanisms . Derivatives with sulfonyl or hydrazine groups show promise in drug development for targeting cancer cell pathways .

Advanced Research Questions

Q. How can researchers address low yields or regioselectivity issues in this compound synthesis?

  • Catalyst Optimization: Transition-metal catalysts (e.g., Cu(I)/2-pyridonate) enhance coupling efficiency for biazole derivatives, reducing byproducts .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Scale-Up Protocols: Evidence from scaled-up syntheses (e.g., 10 mmol scale) recommends incremental reagent addition to manage exothermic reactions .

Q. How should contradictions in crystallographic or spectroscopic data be resolved for this compound derivatives?

  • Cross-Validation: Combine XRD with DFT-calculated bond lengths to identify outliers. For example, discrepancies in C–N bond lengths may arise from twinning or disorder, resolved via SHELXL’s TWIN/BASF commands .
  • Polymorphism Screening: Differential Scanning Calorimetry (DSC) detects polymorphic forms, which can explain variations in melting points or bioactivity .

Q. Which computational methods predict the reactivity and binding modes of this compound in biological systems?

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the allyl group’s electron-rich π-system enhances reactivity in Michael additions .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like histamine receptors, leveraging PubChem’s 3D conformer data .

Methodological Tables

Table 1. Key Crystallographic Software for this compound Analysis

SoftwareFunctionExample Use CaseReference
SHELXLStructure refinementResolving disorder in allyl substituents
ORTEP-3Thermal ellipsoid visualizationValidating hydrogen bonding networks
MercuryCrystal packing analysisIdentifying π-π stacking interactions

Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/SelectivityReference
CatalystRaney Nickel/NaOH85–90% yield for formyl group
SolventAqueous ethanolReduces side reactions
Temperature80–90°CAccelerates cyclization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.